Product packaging for A-867744(Cat. No.:CAS No. 1000279-69-5)

A-867744

Numéro de catalogue: B1666414
Numéro CAS: 1000279-69-5
Poids moléculaire: 402.9 g/mol
Clé InChI: ABACVOXFUHDKNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-867744 is a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It is selective for α7 nAChRs over α3β2- or α4β2 subunit-containing nAChRs (IC50s = 0.023, 19.5 and 6.4 µM, respectively) and the serotonin (5-HT) receptor subtype 5-HT3A (Ki = >30 µM). This compound potentiates ACh-induced currents in Xenopus oocytes expressing human α7 nAChRs (EC50 = ~1 µM). In vivo, this compound (0.1-10 μmol/kg, i.p.) improves sensory gating deficits in a paired auditory stimulus paradigm in mice.>This compound is a type II PAM with good potency and selectivity. This compound showed acceptable pharmacokinetic profile across species and brain levels sufficient to modulate alpha7 nAChRs. In a rodent model of sensory gating, this compound normalized gating deficits.this compound represents a novel class of molecules capable of allosteric modulation of the alpha7 nAChRs. This compound potentiated acetylcholine (ACh)-evoked currents, with an EC value of approximately 1 microM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClN2O3S B1666414 A-867744 CAS No. 1000279-69-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACVOXFUHDKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142875
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000279-69-5
Record name A-867744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-867744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-867744: An In-depth Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] As a member of the pyrrole-sulfonamide class of compounds, this compound enhances the function of the α7 nAChR in the presence of an agonist like acetylcholine (ACh), rather than directly activating the receptor itself.[2] This property makes it a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders characterized by α7 nAChR hypofunction, such as Alzheimer's disease and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological effects, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is classified as a type II PAM of the α7 nAChR.[1][2] This classification is based on its distinct effects on the receptor's kinetics. Unlike type I PAMs, which primarily increase the peak amplitude of agonist-evoked currents with minimal effect on desensitization, type II PAMs like this compound significantly prolong the duration of the current and slow the receptor's desensitization rate.[1][4] At higher concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1]

The modulatory effect of this compound is achieved by binding to an allosteric site on the α7 nAChR, which is distinct from the orthosteric binding site where acetylcholine and other agonists bind.[1] This allosteric binding induces a conformational change in the receptor that increases the potency and maximal efficacy of agonists.[1] this compound does not displace the binding of α7-selective agonists, further confirming its allosteric mechanism.[3] Interestingly, while classified as a type II PAM, this compound can exhibit type I-like behavior under certain conditions, such as during brief agonist pulses, suggesting a complex and dynamic interaction with the receptor.[4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency and Efficacy of this compound

ParameterSpecies/Cell LineAgonistValueReference
EC₅₀ (Potentiation)Human α7 in Xenopus oocytesAcetylcholine~1 µM[1]
EC₅₀ (Potentiation)Rat α7 in Xenopus oocytesAcetylcholine1.12 µM[5]
Emax (% of ACh-evoked current)Rat α7 in Xenopus oocytesAcetylcholine733%[5]

Table 2: Binding Affinity of this compound

ParameterRadioligandPreparationValueReference
Kᵢ[³H]A-585539Rat cortex23 nM[1]

Table 3: Selectivity of this compound

Receptor SubtypeEffectReference
α3β4 nAChRNo potentiation[1]
α4β2 nAChRNo potentiation[1]
5-HT₃A ReceptorNo potentiation[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of the α7 nAChR as modulated by this compound and the general workflows for the key experimental protocols used to characterize its mechanism of action.

G cluster_0 α7 nAChR Signaling Pathway ACh Acetylcholine (Agonist) a7_Resting α7 nAChR (Resting State) ACh->a7_Resting Binds to orthosteric site A867744 This compound (PAM) A867744->a7_Resting Binds to allosteric site a7_Active α7 nAChR (Active/Open State) a7_Resting->a7_Active Activation a7_Resting->a7_Active Potentiates Activation a7_Desensitized α7 nAChR (Desensitized State) a7_Active->a7_Desensitized Desensitization a7_Active->a7_Desensitized Slows Desensitization Ca_Influx Ca²⁺ Influx a7_Active->Ca_Influx Downstream Downstream Signaling (e.g., Cognitive Enhancement) Ca_Influx->Downstream

Figure 1: Proposed signaling pathway of α7 nAChR modulation by this compound.

G cluster_1 Experimental Workflow: Two-Electrode Voltage Clamp in Xenopus Oocytes Inject Inject α7 nAChR cRNA into Xenopus oocytes Incubate Incubate oocytes for 2-4 days to express receptors Inject->Incubate Clamp Voltage-clamp oocyte at -70 mV Incubate->Clamp Apply_Agonist Apply agonist (e.g., ACh) and record current Clamp->Apply_Agonist Apply_PAM Co-apply this compound with agonist and record current Apply_Agonist->Apply_PAM Analyze Analyze current amplitude, potentiation, and kinetics Apply_PAM->Analyze

Figure 2: General workflow for two-electrode voltage clamp experiments.

G cluster_2 Experimental Workflow: Radioligand Binding Assay Prepare Prepare brain tissue homogenate (e.g., rat cortex) Incubate Incubate homogenate with radioligand (e.g., [³H]A-585539) and varying concentrations of this compound Prepare->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Determine Ki value using competition binding analysis Quantify->Analyze

Figure 3: General workflow for radioligand binding assays.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is used to measure ion channel activity in response to agonists and modulators in a heterologous expression system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with recording solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • The oocyte is voltage-clamped at a holding potential of approximately -70 mV.

  • Drug Application:

    • A baseline is established by perfusing with the recording solution.

    • The agonist (e.g., acetylcholine) is applied to elicit an inward current.

    • This compound is co-applied with the agonist to measure its modulatory effect on the current.

  • Data Analysis: The peak amplitude, decay kinetics, and potentiation of the current are measured and analyzed to determine EC₅₀ and Emax values.

Whole-Cell Patch Clamp in Hippocampal Neurons

This method allows for the recording of ion channel activity in native neurons within brain slices.

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.

  • Neuron Identification: Interneurons in the CA1 stratum radiatum or granule cells in the dentate gyrus are visually identified.

  • Patch Clamp Recording:

    • A glass micropipette filled with intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The neuron is voltage-clamped at a holding potential of approximately -70 mV.

  • Drug Application:

    • Agonists (e.g., choline) are applied locally to evoke α7 nAChR-mediated currents.

    • This compound is applied to the bath to assess its effect on the agonist-evoked currents and spontaneous inhibitory postsynaptic currents.

  • Data Analysis: Changes in current amplitude, kinetics, and frequency of synaptic events are analyzed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the membrane fraction containing the α7 nAChRs.

  • Binding Reaction:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]A-585539).

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures changes in intracellular calcium concentration as an indicator of ion channel activation.

  • Cell Culture: A cell line stably expressing the α7 nAChR is cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • A baseline fluorescence is measured.

    • The agonist is added to the wells to stimulate calcium influx through the activated α7 nAChRs.

    • This compound is added in the presence of the agonist to measure its effect on the calcium response.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The potency and efficacy of this compound in potentiating the agonist-induced calcium flux are determined.

Conclusion

This compound is a well-characterized type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves binding to an allosteric site, leading to a potentiation of agonist-evoked currents and a significant slowing of receptor desensitization. The quantitative data from a variety of in vitro assays demonstrate its potency, selectivity, and unique pharmacological profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other α7 nAChR modulators. The distinct mechanism of this compound makes it a critical tool for understanding the complex pharmacology of the α7 nAChR and holds promise for the development of novel therapeutics for cognitive disorders.

References

A-867744: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A-867744, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). We delve into the discovery of this novel pyrrole-sulfonamide, detailing its synthesis and exploring its unique pharmacological profile. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and development workflow through signaling pathway and process diagrams.

Discovery and Pharmacological Profile

This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, was identified through the optimization of a series of pyrrole-sulfonamides as positive allosteric modulators of the α7 nAChR.[1] It is classified as a Type II PAM, characterized by its ability to increase the amplitude of agonist-evoked currents and significantly prolong their duration by slowing receptor desensitization.[2][3][4]

This compound exhibits a unique pharmacological profile that distinguishes it from other α7 nAChR PAMs. Notably, during brief agonist pulses, it can elicit a Type I-like modulation, augmenting currents while maintaining their rapid kinetics.[2] This dual behavior suggests a complex interaction with the receptor, potentially offering therapeutic advantages by preserving the temporal precision of cholinergic signaling under certain conditions.[2][5] The compound is brain penetrant and has demonstrated efficacy in rodent models of sensory gating, a key translational model for cognitive deficits in neuropsychiatric disorders.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterSpecies/SystemAgonistValueReference
EC50 Human α7 nAChR (Xenopus oocytes)Acetylcholine~1 µM[4]
IC50 Human α7 receptor ACh-evoked currentsAcetylcholine0.98 µM[6]
IC50 Rat α7 receptor ACh-evoked currentsAcetylcholine1.12 µM[6]
Ki Rat Cortex (agonist binding displacement)--INVALID-LINK---A-58553923 nM[4]

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivityReference
5-HT3A No activity[6]
α3β4 nAChR No activity[6]
α4β2 nAChR No activity[6]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as described in the discovery publication by Faghih et al. (2009). The core pyrrole scaffold is constructed and subsequently functionalized to yield the final compound.

Experimental Protocol: Synthesis of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound)

This protocol is a generalized representation based on the published literature. Specific reaction conditions, purification methods, and yields can be found in the primary reference.

Step 1: Synthesis of the Pyrrole Core The synthesis typically starts with the construction of the substituted pyrrole ring. This can be achieved through various established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. In the case of this compound, the precursors would be appropriately substituted to introduce the 4-chlorophenyl and methyl groups at the desired positions.

Step 2: Acylation of the Pyrrole Ring Once the pyrrole core is formed, the propionyl group is introduced at the 3-position. This is typically accomplished through a Friedel-Crafts acylation reaction, where the pyrrole is treated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

Step 3: N-Arylation of the Pyrrole The final key step involves the N-arylation of the pyrrole with a benzenesulfonamide moiety. This is often achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, coupling the pyrrole nitrogen with a suitable 4-halobenzenesulfonamide derivative.

Step 4: Final Product Isolation and Purification The crude product is then purified using standard techniques such as column chromatography and recrystallization to afford this compound as a pure solid. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Experimental Methodologies

The characterization of this compound involves a range of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

Electrophysiology

Objective: To measure the potentiation of α7 nAChR-mediated currents by this compound.

Methodology:

  • Cell Culture and Receptor Expression: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are transiently or stably transfected with the cDNA encoding the human or rat α7 nAChR subunit.

  • Whole-Cell Patch-Clamp Recording:

    • Cells are voltage-clamped at a holding potential of -60 to -80 mV.

    • The agonist, typically acetylcholine (ACh) or choline, is applied at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.

    • This compound is co-applied with the agonist at varying concentrations to determine its potentiating effect.

    • Currents are recorded and analyzed to measure the increase in peak current amplitude and the change in decay kinetics (desensitization).

    • Concentration-response curves are generated to calculate the EC50 or IC50 of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the α7 nAChR.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled α7 nAChR agonist (e.g., [3H]A-585539) and increasing concentrations of unlabeled this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured using a scintillation counter.

    • The data is analyzed to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.

In Vivo Sensory Gating

Objective: To assess the ability of this compound to normalize sensory gating deficits in an animal model.

Methodology:

  • Animal Model: DBA/2 mice, which exhibit a natural deficit in sensory gating, are commonly used.

  • Auditory Evoked Potentials (P50):

    • Animals are implanted with recording electrodes in the hippocampus.

    • A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

    • The P50 wave of the auditory evoked potential is recorded in response to both stimuli.

    • In unimpaired animals, the response to the second stimulus (S2) is significantly attenuated (gated) compared to the first (S1).

    • This compound is administered to the animals, and the P50 gating ratio (S2/S1) is measured to determine if the compound can restore normal sensory gating.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of the α7 nAChR and the experimental workflow for the discovery and characterization of this compound.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Channel Opening ACh Acetylcholine (Agonist) ACh->alpha7_receptor Binds to orthosteric site A867744 This compound (PAM) A867744->alpha7_receptor Binds to allosteric site downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_influx->downstream_signaling Activates cellular_response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity, Neuroprotection) downstream_signaling->cellular_response Leads to

Caption: Signaling pathway of the α7 nAChR modulated by this compound.

a867744_discovery_workflow start Start: Identification of Pyrrole-Sulfonamide Scaffold synthesis Chemical Synthesis & Library Generation start->synthesis in_vitro_screening In Vitro Screening: α7 nAChR Potentiation Assay (e.g., FLIPR) synthesis->in_vitro_screening sar_optimization Structure-Activity Relationship (SAR) Optimization in_vitro_screening->sar_optimization lead_identification Lead Identification: This compound sar_optimization->lead_identification in_depth_characterization In-Depth Pharmacological Characterization lead_identification->in_depth_characterization electrophysiology Electrophysiology (Potency, Efficacy, MOA) in_depth_characterization->electrophysiology binding_assays Radioligand Binding Assays (Affinity, Selectivity) in_depth_characterization->binding_assays in_vivo_studies In Vivo Studies: Pharmacokinetics & Sensory Gating Models electrophysiology->in_vivo_studies binding_assays->in_vivo_studies preclinical_candidate Preclinical Candidate in_vivo_studies->preclinical_candidate

Caption: Discovery and development workflow for this compound.

References

A-867744: A Type II Positive Allosteric Modulator for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-867744, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, is a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a type II PAM, this compound enhances the receptor's response to agonists not only by increasing the peak current but also by significantly slowing the receptor's desensitization rate.[2][3] This unique pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound's activity at the α7 nAChR.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterSpeciesExpression SystemAgonistValueReference
EC₅₀HumanXenopus oocytesAcetylcholine~1.0 µM[1]
EC₅₀RatXenopus oocytesAcetylcholine1.12 µM[4]
EₘₐₓHumanXenopus oocytesAcetylcholine733% of ACh-evoked current[4]
KᵢRatCortex--INVALID-LINK---A-58553923 nM[1]

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivityReference
α3β4 nAChRNo potentiation[1]
α4β2 nAChRNo potentiation[1]
5-HT₃ₐNo potentiation[1]

Mechanism of Action

This compound functions as a type II PAM, which means it binds to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind. This binding potentiates the receptor's function in two primary ways:

  • Increased Agonist Potency and Efficacy: this compound increases the potency and maximal efficacy of agonists like ACh.[1]

  • Delayed Desensitization: A hallmark of type II PAMs, this compound significantly slows the desensitization of the α7 nAChR, leading to a prolonged ion channel opening in the presence of an agonist.[2][3] At high concentrations, ACh-evoked currents become essentially non-decaying.[1]

Interestingly, unlike some other α7 PAMs, this compound can displace the binding of the agonist --INVALID-LINK---A-585539, suggesting a unique interaction with the receptor that may induce conformational changes affecting the orthosteric site.[1][5] However, it does not displace the binding of the antagonist [³H]methyllycaconitine.[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is crucial for characterizing the modulatory effects of compounds on ion channels expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

    • Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -50 to -70 mV.

    • Record whole-cell currents using a suitable amplifier and data acquisition system.

  • Drug Application:

    • Dissolve this compound in DMSO to create a stock solution and then dilute to the final concentration in the recording solution.

    • Apply the agonist (e.g., 100 µM acetylcholine) for a short duration (e.g., 2-5 seconds) to establish a baseline response.

    • Co-apply the agonist with varying concentrations of this compound to determine its potentiating effect. The pre-incubation time with this compound can vary, but a stable potentiation is typically observed within a few minutes.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of this compound. Calculate EC₅₀ and Eₘₐₓ values for the potentiating effect.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the α7 nAChR and to investigate its interaction with other ligands.

Protocol:

  • Membrane Preparation:

    • Dissect the desired brain region (e.g., rat cortex) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]methyllycaconitine or --INVALID-LINK---A-585539), and varying concentrations of this compound or a competing ligand.

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Define non-specific binding using a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled A-585539).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competing ligand and determine the Kᵢ value for this compound using the Cheng-Prusoff equation.

Auditory Sensory Gating in Rodents

This in vivo model assesses the ability of a compound to normalize sensory gating deficits, which are relevant to schizophrenia.

Protocol:

  • Animal Preparation:

    • Implant electrodes in the skull of adult male rats over the hippocampus or cortex to record auditory evoked potentials (AEPs).

    • Allow the animals to recover from surgery.

  • Auditory Gating Paradigm:

    • Place the animal in a sound-attenuating chamber.

    • Deliver pairs of auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The interval between pairs should be longer (e.g., 10-15 seconds).

    • Record the AEPs, specifically the P50 or N40 wave.

  • Drug Administration:

    • Induce a sensory gating deficit by administering a psychomimetic agent such as amphetamine (e.g., 1-2 mg/kg, intraperitoneally).

    • Administer this compound at various doses before or after the amphetamine challenge.

  • Data Analysis:

    • Measure the amplitude of the AEP to the first (conditioning) and second (test) stimulus.

    • Calculate the gating ratio (Test Amplitude / Conditioning Amplitude). A ratio closer to zero indicates better sensory gating.

    • Compare the gating ratios between different treatment groups to assess the efficacy of this compound in reversing the amphetamine-induced deficit.

Signaling Pathways and Visualizations

Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to the influx of cations, most notably Ca²⁺. This influx triggers a cascade of downstream signaling events.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening ACh Acetylcholine (Agonist) ACh->a7nAChR Binds to orthosteric site A867744 This compound (PAM) A867744->a7nAChR Binds to allosteric site JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Gene_expression Gene Expression (Anti-inflammatory, Pro-survival) STAT3->Gene_expression Akt Akt PI3K->Akt NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition G cluster_0 Experimental Workflow: Two-Electrode Voltage Clamp start Inject oocytes with α7 nAChR cRNA incubate Incubate 2-7 days start->incubate record Voltage-clamp oocyte at -70 mV incubate->record apply_agonist Apply agonist (ACh) record->apply_agonist apply_pam Co-apply agonist + this compound apply_agonist->apply_pam analyze Analyze current amplitude & decay apply_pam->analyze G cluster_receptor_states α7 nAChR Conformational States Resting Resting (Closed) Active Active (Open) Resting->Active Fast Activation Active->Resting Deactivation Desensitized Desensitized (Closed) Active->Desensitized Rapid Desensitization Desensitized->Resting Slow Recovery ACh Acetylcholine ACh->Resting Binds A867744 This compound A867744->Active Stabilizes Open State Slows Desensitization

References

A-867744: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders. This document provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, functional effects, and unique modulatory profile. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are described. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

The α7 nicotinic acetylcholine receptor is a key target for therapeutic intervention in a range of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, has emerged as a significant research tool due to its distinctive pharmacological profile as a type II PAM, which also exhibits characteristics of a type I PAM under certain conditions.[1][2][3]

Binding Characteristics

This compound interacts with the α7 nAChR at an allosteric site, distinct from the orthosteric site where acetylcholine binds.[2] Notably, it does not displace the binding of the α7-selective antagonist [3H]methyllycaconitine.[1] The binding affinity of this compound has been determined through radioligand binding assays.

Parameter Value Assay Conditions Reference
Ki23 nMDisplacement of [3H]A-585539 binding in rat cortex[1]

In Vitro Pharmacology

The functional effects of this compound have been extensively characterized in various in vitro systems, including Xenopus oocytes expressing recombinant human or rat α7 nAChRs and native receptors in rat brain slices.

Potency and Efficacy

This compound potentiates ACh-evoked currents at α7 nAChRs with micromolar potency. Its efficacy is demonstrated by a significant increase in the maximal agonist response.

Parameter Value (human α7) Value (rat α7) Assay System Reference
EC500.98 µM1.12 µMACh-evoked currents in Xenopus oocytes[4]
Emax733% of ACh-evoked current-Xenopus oocytes[5]
Unique Modulatory Profile

This compound is classified as a type II PAM, characterized by a profound slowing of the receptor's desensitization rate, leading to prolonged channel opening in the presence of an agonist.[1][6] At high concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1] Interestingly, during brief agonist pulses, this compound can exhibit a type I-like modulation, augmenting peak currents without significantly altering the rapid desensitization kinetics.[3] This dual behavior distinguishes it from other type II PAMs like PNU-120596.[2][3]

Selectivity

This compound demonstrates high selectivity for the α7 nAChR.

Receptor Subtype Activity Reference
5-HT3ANo activity[1][4]
α3β4 nAChRNo activity[1][4]
α4β2 nAChRNo activity[1][4]
Effects on Native Receptors

In studies using rat hippocampal slices, this compound has been shown to:

  • Increase choline-evoked currents in CA1 stratum radiatum interneurons and dentate gyrus granule cells at a concentration of 10 µM.[1]

  • Enhance the recovery from inhibition/desensitization of α7 currents.[1]

  • Increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[1]

Signaling Pathway

The α7 nAChR is a ligand-gated ion channel with high permeability to calcium.[2] Upon activation by an agonist like acetylcholine, the channel opens, leading to an influx of cations, including Ca2+. This calcium influx can trigger various downstream signaling cascades. This compound, as a PAM, enhances this primary signal by increasing the probability of channel opening and prolonging its open state in the presence of the agonist.

G cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine (ACh) a7nAChR_inactive α7 nAChR (Inactive) ACh->a7nAChR_inactive Binds to orthosteric site A867744 This compound A867744->a7nAChR_inactive Binds to allosteric site a7nAChR_active α7 nAChR (Active/Open) A867744->a7nAChR_active Prolongs open state a7nAChR_inactive->a7nAChR_active Agonist Binding a7nAChR_active->a7nAChR_inactive Desensitization Ca_influx Ca²⁺ Influx a7nAChR_active->Ca_influx Downstream Downstream Signaling (e.g., ERK activation, neurotransmitter release) Ca_influx->Downstream

Caption: Signaling pathway of α7 nAChR modulation by this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the α7 nAChR.

Methodology:

  • Tissue Preparation: Rat cortical tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The resulting pellet is resuspended in the assay buffer.

  • Binding Reaction: Membrane homogenates are incubated with a fixed concentration of the radioligand [3H]A-585539 and varying concentrations of the competing ligand, this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G start Start prep Prepare Rat Cortical Membrane Homogenates start->prep incubate Incubate Membranes with [³H]A-585539 and this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Liquid Scintillation Counting of Filters filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on recombinant α7 nAChRs.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).

  • Drug Application: Acetylcholine is applied to the oocyte to evoke an inward current. To test the effect of this compound, the oocyte is pre-incubated with this compound for a specific duration before the co-application of this compound and acetylcholine.

  • Data Acquisition and Analysis: The evoked currents are recorded and analyzed to determine parameters such as peak current amplitude, EC50, and desensitization kinetics.

G start Start inject Inject Xenopus Oocytes with α7 nAChR cRNA start->inject incubate Incubate Oocytes for Receptor Expression inject->incubate record Two-Electrode Voltage Clamp Recording incubate->record apply_agonist Apply Acetylcholine to Evoke Current record->apply_agonist apply_pam Pre-incubate and Co-apply This compound with ACh apply_agonist->apply_pam analyze Analyze Current Amplitude and Kinetics apply_pam->analyze end End analyze->end

Caption: Workflow for two-electrode voltage clamp experiments.

In Vivo Potential

While this document focuses on the in vitro pharmacological properties, it is worth noting that this compound is brain penetrant and has shown efficacy in animal models.[4][6] For instance, it has been demonstrated to reverse auditory gating deficits in rodents, a preclinical model relevant to schizophrenia.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the α7 nicotinic acetylcholine receptor. Its well-characterized binding affinity, potency, selectivity, and unique dual type I/type II modulatory profile make it a subject of significant interest. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into its in vivo effects and therapeutic potential is warranted.

References

A-867744: A Technical Guide for Cognitive Deficit Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). As a Type II PAM, it enhances the receptor's response to acetylcholine, the endogenous agonist, by increasing the amplitude and duration of the current. This unique pharmacological profile has positioned this compound as a valuable tool for investigating the role of α7 nAChR in cognitive processes and as a potential therapeutic agent for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization.

Core Data Summary

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterValueCell SystemAgonistReference
EC50 ~1 µMXenopus oocytes expressing human α7 nAChRAcetylcholine[1][2]
Maximal Potentiation 733% of ACh-evoked currentXenopus oocytesAcetylcholine[3]
Receptor Selectivity No activity at 5-HT3A, α3β4, or α4β2 nAChRsVarious-[1]
Pharmacokinetics

While specific quantitative data for Cmax and brain-to-plasma ratio are not detailed in the primary literature, the compound is described as having an acceptable pharmacokinetic profile across species, with brain levels sufficient to modulate α7 nAChRs.[4]

Preclinical Efficacy for Cognitive Deficits

The primary preclinical evidence for the efficacy of this compound in a model relevant to cognitive deficits comes from a sensory gating assay.

Preclinical ModelKey FindingSpeciesReference
Auditory Sensory Gating Normalized gating deficitsRodent[4]

Further quantitative data from specific cognitive tests like the Novel Object Recognition task are not yet available in published literature.

Mechanism of Action & Signaling Pathway

This compound acts as a positive allosteric modulator at the α7 nAChR. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to an increased influx of calcium ions (Ca2+). This influx triggers downstream signaling cascades crucial for synaptic plasticity and cognitive function.

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling ACh Acetylcholine a7nAChR α7 nAChR ACh->a7nAChR Binds Ca_ion Ca²⁺ a7nAChR->Ca_ion Influx A867744 This compound A867744->a7nAChR Modulates PI3K PI3K Ca_ion->PI3K ERK ERK1/2 Ca_ion->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Cognition Improved Cognitive Function CREB->Cognition

Figure 1: Signaling pathway of this compound via α7 nAChR modulation.

Experimental Protocols

Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is used to determine the EC50 of this compound.

1. Oocyte Preparation:

  • Harvest oocytes from female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion.

  • Inject oocytes with cRNA encoding the human α7 nAChR subunit.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with saline solution.

  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

  • Apply acetylcholine (ACh) at its EC20 concentration to elicit a baseline current response.

  • Co-apply a range of concentrations of this compound with the EC20 of ACh.

  • Record the peak current amplitude for each concentration of this compound.

  • Plot the potentiation of the ACh response as a function of this compound concentration to determine the EC50.

G Oocyte_Prep Oocyte Preparation (Harvest, Defolliculate, Inject α7 cRNA) Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Recording_Setup Electrophysiology Setup (Two-electrode voltage clamp) Incubation->Recording_Setup Baseline Establish Baseline (Apply ACh at EC₂₀) Recording_Setup->Baseline Drug_Application Drug Application (Co-apply this compound + ACh) Baseline->Drug_Application Data_Acquisition Data Acquisition (Record peak current) Drug_Application->Data_Acquisition Analysis Data Analysis (Determine EC₅₀) Data_Acquisition->Analysis

Figure 2: Workflow for EC₅₀ determination using two-electrode voltage clamp.

Auditory Sensory Gating in Rodents

This protocol assesses the ability of this compound to normalize sensory processing deficits.

1. Animal Preparation:

  • Implant electrodes epidurally over the hippocampus of anesthetized rodents.

  • Allow for a recovery period after surgery.

2. Auditory Stimulation Paradigm:

  • Place the conscious and freely moving animal in a sound-attenuating chamber.

  • Deliver pairs of identical auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus.

  • Record the auditory evoked potentials (AEPs) from the hippocampal electrodes.

3. Drug Administration and Data Analysis:

  • Administer this compound or vehicle to the animals.

  • Collect AEPs before and after drug administration.

  • Measure the amplitude of the P50 wave of the AEP in response to both S1 and S2.

  • Calculate the sensory gating ratio (S2/S1). A ratio closer to 0 indicates better sensory gating.

  • Compare the S2/S1 ratios between the this compound and vehicle-treated groups.

G Surgery Electrode Implantation (Hippocampus) Recovery Post-operative Recovery Surgery->Recovery Baseline_Recording Baseline AEP Recording (Paired-click stimuli) Recovery->Baseline_Recording Drug_Admin Drug Administration (this compound or Vehicle) Baseline_Recording->Drug_Admin Post_Drug_Recording Post-drug AEP Recording Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis (Calculate S2/S1 ratio) Post_Drug_Recording->Data_Analysis

Figure 3: Experimental workflow for the auditory sensory gating model.

Conclusion

This compound is a well-characterized α7 nAChR positive allosteric modulator with demonstrated in vitro potency and in vivo efficacy in a preclinical model of sensory gating deficits. Its selective mechanism of action makes it a valuable pharmacological tool for dissecting the role of the α7 nAChR in cognitive function. Further research is warranted to fully elucidate its potential in a broader range of cognitive deficit models and to establish a more detailed pharmacokinetic and safety profile. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

Preclinical Profile of A-867744: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing its in vitro and in vivo pharmacological properties. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the compound's mechanism of action, potency, selectivity, and its effects in preclinical models relevant to central nervous system disorders.

Core Compound Properties

PropertyValueReference
Chemical Name 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide
Molecular Formula C₂₀H₁₉ClN₂O₃S
Molecular Weight 402.89 g/mol
Class Type II Positive Allosteric Modulator (PAM) of α7 nAChR[1][2]
Mechanism of Action This compound binds to an allosteric site on the α7 nAChR, distinct from the orthosteric acetylcholine binding site. This binding potentiates the receptor's response to an agonist by increasing the maximal efficacy and potency of the agonist and slowing the receptor's desensitization, leading to a prolonged ion channel opening.[2][3]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various electrophysiological and binding assays, demonstrating its potency and selectivity for the α7 nAChR.

Potency at α7 Nicotinic Acetylcholine Receptors

The potency of this compound in modulating α7 nAChR activity has been primarily assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human or rat α7 nAChRs.

Assay SystemAgonistParameterValue (μM)Reference
Xenopus oocytes expressing human α7 nAChRAcetylcholineEC₅₀~1.0[2][3]
Xenopus oocytes expressing human α7 nAChRAcetylcholineIC₅₀0.98
Xenopus oocytes expressing rat α7 nAChRAcetylcholineEC₅₀1.12[1]
Xenopus oocytes expressing rat α7 nAChRAcetylcholineIC₅₀1.12
Selectivity Profile

This compound exhibits a high degree of selectivity for the α7 nAChR, with no significant activity observed at other related receptors.

Receptor/ChannelSpeciesAssay TypeActivityReference
α3β4 nAChRNot specifiedElectrophysiologyNo potentiation[3]
α4β2 nAChRNot specifiedElectrophysiologyNo potentiation[3]
5-HT₃ₐ ReceptorNot specifiedElectrophysiologyNo potentiation[3]
Radioligand Binding Assays

Radioligand binding studies have been conducted to investigate the binding site of this compound. These studies indicate that this compound does not compete with orthosteric ligands for binding to the acetylcholine binding site.

RadioligandReceptor/TissueAssay TypeResultReference
[³H]A-585539 (α7 agonist)α7/5-HT₃ chimeraDisplacementNo displacement[3]
[³H]Methyllycaconitine (α7 antagonist)Rat cortex α7* nAChRsDisplacementNo displacement[3]
[³H]-α-bungarotoxin (α7 antagonist)α7 nAChRsDisplacementNo significant displacement[4]

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have focused on the effects of this compound in rodent models of sensory gating, a translational model relevant to schizophrenia. While pharmacokinetic data is limited in the public domain, available information suggests the compound is brain penetrant.

Auditory Sensory Gating in Rodents

This compound has been shown to normalize deficits in auditory sensory gating in a rodent model, suggesting its potential to address sensory processing deficits observed in psychiatric disorders.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species such as rat and dog (e.g., Cmax, Tmax, half-life, oral bioavailability) are not extensively reported in publicly available literature. However, it is noted that the compound is brain penetrant. One study mentions that a structural derivative of this compound, compound 3 , exhibits excellent brain penetration.[6] Another related compound, 28 , also showed good oral bioavailability and optimal brain penetration in Wistar rats.[7]

SpeciesDoseRouteBrain ConcentrationTime PointB/P RatioReference
Wistar Rat3 mg/kgp.o.0.11–0.14 μM2 h0.1–0.2[7]

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound are not fully available in the public domain. The following sections provide generalized methodologies for the key experiments cited, based on standard practices in the field.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the primary method used to characterize the potency and mechanism of action of allosteric modulators like this compound at ligand-gated ion channels.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

  • Compound Application: The oocyte is held at a negative membrane potential (e.g., -70 mV). This compound is pre-applied for a set duration, followed by co-application with an α7 agonist like acetylcholine.

  • Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. Concentration-response curves are generated to determine the EC₅₀ or IC₅₀ values.

TEVC_Workflow Oocyte_Harvest Oocyte Harvest from Xenopus laevis Enzymatic_Digestion Enzymatic Digestion (Collagenase) Oocyte_Harvest->Enzymatic_Digestion cRNA_Injection cRNA Injection (α7 nAChR) Enzymatic_Digestion->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (EC50/IC50 Determination) TEVC_Recording->Data_Analysis

Fig. 1: Generalized workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Auditory Sensory Gating Model in Rats

This in vivo model assesses the ability of the brain to filter out repetitive auditory stimuli, a process that is often impaired in schizophrenia.

Methodology:

  • Animal Preparation: Rats are anesthetized and implanted with recording electrodes in the hippocampus or over the vertex to record auditory evoked potentials (AEPs).

  • Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

  • Drug Administration: this compound or vehicle is administered to the animals prior to the recording session.

  • AEP Recording: AEPs in response to the S1 and S2 stimuli are recorded. The key measure is the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-stimulus).

  • Data Analysis: The ratio of the S2 to S1 P50 amplitude (S2/S1 ratio) is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The ability of this compound to reduce this ratio is a measure of its efficacy.

Sensory_Gating_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Electrode_Implantation Electrode Implantation Anesthesia->Electrode_Implantation Drug_Admin This compound / Vehicle Administration Electrode_Implantation->Drug_Admin Paired_Click Paired-Click Auditory Stimulation (S1, S2) Drug_Admin->Paired_Click AEP_Recording AEP Recording Paired_Click->AEP_Recording P50_Amplitude Measure P50 Amplitude for S1 and S2 AEP_Recording->P50_Amplitude S2_S1_Ratio Calculate S2/S1 Ratio P50_Amplitude->S2_S1_Ratio Efficacy_Assessment Assess Efficacy S2_S1_Ratio->Efficacy_Assessment

Fig. 2: Workflow for the auditory sensory gating experiment in rats.

Signaling Pathway

This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of an endogenous agonist, acetylcholine, to the α7 nAChR. This leads to an increased influx of calcium ions, which can trigger various downstream cellular events.

a7_Signaling_Pathway ACh Acetylcholine (ACh) a7_nAChR α7 nAChR ACh->a7_nAChR Binds to orthosteric site A867744 This compound A867744->a7_nAChR Binds to allosteric site Ca_influx Increased Ca²⁺ Influx a7_nAChR->Ca_influx Channel Opening Downstream Downstream Signaling Cascades (e.g., ERK activation, gene expression) Ca_influx->Downstream

Fig. 3: Simplified signaling pathway of α7 nAChR modulation by this compound.

Discussion and Future Directions

This compound has demonstrated potent and selective positive allosteric modulation of the α7 nAChR in preclinical studies. Its ability to enhance cholinergic signaling and normalize sensory gating deficits in an animal model highlights its potential as a therapeutic agent for cognitive and sensory processing deficits in disorders such as schizophrenia.

However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available, detailed pharmacokinetic data across multiple species. Future research should aim to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better predict its clinical translatability. Furthermore, in vivo efficacy studies in a broader range of behavioral models of cognition and negative symptoms associated with schizophrenia would provide a more complete picture of its therapeutic potential. Safety pharmacology studies are also crucial to assess any potential off-target effects and establish a therapeutic window.

References

A-867744: An In-Depth Technical Guide to its Selectivity for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the selectivity profile of this compound for the α7 nAChR, detailing the quantitative data, experimental methodologies used for its characterization, and the associated signaling pathways.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound for the human and rat α7 nAChR over other nAChR subtypes and the 5-HT3A receptor is a key characteristic that has been demonstrated in multiple studies. The following tables summarize the quantitative data from functional and binding assays.

Table 1: Functional Activity of this compound at Nicotinic Acetylcholine Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue (µM)Reference
α7 nAChRHumanTwo-Electrode Voltage Clamp (Xenopus oocytes)IC500.98[1][2]
α7 nAChRRatTwo-Electrode Voltage Clamp (Xenopus oocytes)IC501.12[1][2]
α7 nAChRHumanCalcium Mobilization (FLIPR)EC50~1.0[3]
α3β4 nAChRN/AElectrophysiologyActivityNo activity[1][2]
α4β2 nAChRN/AElectrophysiologyActivityNo activity[1][2]

Table 2: Binding Affinity of this compound for the α7 Nicotinic Acetylcholine Receptor

Receptor SubtypeRadioligandTissue/CellParameterValue (nM)Reference
α7 nAChR[3H]A-585539Rat CortexKi23[4]

Note: While extensive off-target screening data from a broad safety panel for this compound is not publicly available, the existing data strongly supports its selectivity for the α7 nAChR over other closely related nAChR subtypes and the 5-HT3A receptor.

Experimental Protocols

The characterization of this compound's selectivity has primarily relied on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human or rat α7).

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient-rich medium to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (typically -50 to -70 mV).

    • The oocyte is perfused with a solution containing the agonist (e.g., acetylcholine) to elicit an inward current mediated by the expressed nAChRs.

    • To assess the effect of this compound, the oocyte is pre-incubated with varying concentrations of the compound before co-application with the agonist.

  • Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. The concentration-response data is then fitted to a sigmoidal curve to determine the IC50 or EC50 value.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]A-585539, an α7 nAChR agonist) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Selectivity Profile of this compound

A867744 This compound alpha7 α7 nAChR A867744->alpha7 Positive Allosteric Modulator (IC50 ≈ 1 µM) alpha3beta4 α3β4 nAChR A867744->alpha3beta4 No Significant Activity alpha4beta2 α4β2 nAChR A867744->alpha4beta2 No Significant Activity ht3a 5-HT3A Receptor A867744->ht3a No Significant Activity

Caption: Selectivity of this compound for α7 nAChR.

Experimental Workflow for Determining Selectivity

cluster_0 Functional Assays (Electrophysiology) cluster_1 Binding Assays a1 Oocyte Preparation (& Xenopus laevis) a2 cRNA Injection (α7, α3β4, α4β2) a1->a2 a3 Receptor Expression a2->a3 a4 Two-Electrode Voltage Clamp a3->a4 a5 Data Analysis (IC50/EC50) a4->a5 b1 Membrane Preparation (e.g., Rat Cortex) b2 Radioligand Incubation ([3H]Agonist + this compound) b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5

Caption: Workflow for selectivity determination.

α7 nAChR Signaling Pathway Modulated by this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades ACh Acetylcholine (Agonist) alpha7 α7 nAChR ACh->alpha7 A867744 This compound (PAM) A867744->alpha7 Ca_influx Ca²⁺ Influx alpha7->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene Gene Expression (Neuronal Survival, Plasticity) CREB->Gene

Caption: this compound modulated α7 nAChR signaling.

Conclusion

This compound is a well-characterized positive allosteric modulator with a high degree of selectivity for the α7 nicotinic acetylcholine receptor. Its ability to potentiate α7 nAChR function without significantly affecting other nAChR subtypes or the 5-HT3A receptor makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for the continued investigation and potential therapeutic development of this compound and other selective α7 nAChR modulators. This in-depth technical guide provides a foundational resource for researchers in the field of neuroscience and drug discovery.

References

A-867744: A Technical Guide to its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. Its unique pharmacological profile distinguishes it from other α7 PAMs, presenting a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders marked by cognitive deficits, such as schizophrenia and Alzheimer's disease. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its impact on neurotransmission.

Introduction

The α7 nicotinic acetylcholine receptor is a homopentameric channel highly permeable to calcium, playing a crucial role in fast synaptic transmission and the modulation of neurotransmitter release. Its dysfunction is linked to cognitive impairments in various CNS disorders.[1] Positive allosteric modulators that enhance the function of the α7 nAChR without directly activating it represent a promising therapeutic strategy.[1] this compound, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a Type II PAM that potentiates agonist-evoked currents, increases agonist potency, and slows receptor desensitization.[2] This guide delves into the technical specifics of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's activity at α7 nAChRs.

ParameterSpeciesValueExperimental SystemReference
EC50 Human0.98 µMACh-evoked currents in Xenopus oocytes[3][4]
Rat1.12 µMACh-evoked currents in Xenopus oocytes[3][4]
Emax Rat733% of ACh-evoked α7 currentXenopus oocytes
Potentiation -Increases potency, Hill slope, and maximal efficacy of AChXenopus oocytes[2]
Selectivity -No activity at 5-HT3A, α3β4, or α4β2 nAChRs-[2][3][4]

Mechanism of Action and Signaling Pathways

This compound is classified as a Type II PAM, which characteristically produces augmented and prolonged agonist-evoked currents.[5] However, it exhibits a unique profile. Unlike some other Type II PAMs, at lower concentrations, this compound does not induce a distinct secondary component in the current waveform.[2] At higher concentrations, it leads to essentially non-decaying currents in the presence of an agonist.[2] This suggests a distinct interaction with the receptor. Furthermore, this compound can displace the binding of α7-selective agonists that interact with the orthosteric site, a property not shared by all PAMs, indicating it may induce unique conformational changes in the receptor.[6]

The downstream signaling cascade following the activation of the α7 nAChR, and its potentiation by this compound, is multifaceted. The primary event is a significant influx of Ca2+, which acts as a second messenger to trigger multiple intracellular pathways. These include the PI3K-Akt and JAK2-STAT3 pathways, which are implicated in cell survival and anti-inflammatory responses, and the ERK/MAPK pathway, which is involved in synaptic plasticity and cognitive function.

G cluster_receptor α7 nAChR Activation cluster_downstream Downstream Signaling Pathways ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR binds A867744 This compound (PAM) A867744->a7nAChR potentiates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx opens PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 ERK ERK/MAPK Ca_influx->ERK Akt Akt PI3K->Akt Gene_expression Gene Expression (Synaptic Plasticity, Cell Survival) Akt->Gene_expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_expression CREB CREB ERK->CREB CREB->Gene_expression

Fig. 1: α7 nAChR signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to assess the modulatory effects of this compound on agonist-evoked currents at recombinant α7 nAChRs.

Methodology:

  • Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate by incubation in collagenase solution.

  • cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (OR2).

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Establish a stable baseline current.

    • Pre-apply this compound (at desired concentrations) for a defined period (e.g., 60 seconds).

    • Co-apply this compound with an α7 nAChR agonist (e.g., acetylcholine) and record the evoked current.

    • Perform a washout with OR2 solution.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the presence and absence of this compound. Calculate EC50, Emax, and Hill slope values.

Whole-Cell Patch Clamp Recording in Rat Hippocampal Neurons

This technique allows for the study of this compound's effects on native α7 nAChRs in a neuronal context.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from young adult rats.

  • Neuron Identification: Identify CA1 stratum radiatum interneurons or dentate gyrus granule cells using infrared differential interference contrast (IR-DIC) microscopy.

  • Patch Clamp Recording:

    • Obtain a whole-cell patch clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.

    • Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke α7 nAChR-mediated currents using a local application of choline or another selective agonist.

  • This compound Application: Bath-apply this compound (e.g., 10 µM) and observe changes in choline-evoked currents or sIPSC frequency and amplitude.[2]

  • Data Analysis: Analyze the changes in current amplitude, decay kinetics, and frequency of synaptic events before, during, and after the application of this compound.

In Vivo Microdialysis

This protocol enables the measurement of neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.

  • Perfusion and Sampling:

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

  • This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection.

  • Data Analysis: Compare the neurotransmitter levels before and after this compound administration to determine its effect on neurotransmitter release.

Experimental Workflow for Characterization

The logical progression for characterizing a novel α7 nAChR PAM like this compound involves a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies.

G cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation screening High-Throughput Screening (FLIPR Assay) tevc TEVC in Xenopus Oocytes (EC₅₀, Eₘₐₓ, Selectivity) screening->tevc patch_clamp Patch Clamp in Neurons (Native Receptor Effects) tevc->patch_clamp binding Radioligand Binding Assays (Affinity, Allosteric Interactions) tevc->binding slice_phys Brain Slice Electrophysiology (Synaptic Plasticity, e.g., LTP) patch_clamp->slice_phys pk Pharmacokinetics (Brain Penetration) slice_phys->pk microdialysis Microdialysis (Neurotransmitter Release) pk->microdialysis behavior Behavioral Models (Cognitive Enhancement) microdialysis->behavior

Fig. 2: Experimental workflow for characterizing an α7 nAChR PAM.

Conclusion

This compound stands out as a selective and potent Type II PAM of the α7 nAChR with a unique pharmacological profile. Its ability to robustly potentiate α7 nAChR function makes it an invaluable research tool for dissecting the role of this receptor in neurotransmission and synaptic plasticity. Furthermore, its demonstrated effects in preclinical models of cognition highlight its potential for further development as a therapeutic agent for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and applications of this compound.

References

Methodological & Application

Dissolving A-867744 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of A-867744, a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), for use in in vitro experimental settings. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and optimal performance in cell-based assays.

Data Presentation: Solubility of this compound

This compound exhibits solubility in various organic solvents. The following table summarizes the quantitative solubility data for preparing stock solutions. It is highly recommended to use freshly opened, anhydrous dimethyl sulfoxide (DMSO) for the initial stock solution, as hygroscopic DMSO can negatively impact solubility.[1][2][3]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO40.29[4]100[4]Recommended for primary stock solutions.
Ethanol4.03[4]10[4]Gentle warming may be required to fully dissolve.

Molecular Weight of this compound: 402.89 g/mol [4]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.29 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 40.29 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1][2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2][3]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the primary stock solution to final working concentrations for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock in 198 µL of medium).

  • Final Dilution: Further dilute the intermediate solution to the desired final working concentration. For instance, to achieve a final concentration of 10 µM in a 1 mL final assay volume, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound working solutions to account for any effects of the solvent on the experimental system.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Dissolution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution (in culture medium) thaw->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution add_to_cells Add to In Vitro Assay final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound as a Positive Allosteric Modulator

This compound acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[5][6][7] It potentiates the receptor's response to an agonist, such as acetylcholine (ACh), by increasing both the peak current and prolonging the channel's open state, which can lead to enhanced downstream signaling.[5][7][8]

G cluster_membrane Cell Membrane a7nAChR α7 nAChR (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening (Potentiated & Prolonged) ACh Acetylcholine (ACh) (Agonist) ACh->a7nAChR Binds to orthosteric site A867744 This compound (PAM) A867744->a7nAChR Binds to allosteric site Downstream Downstream Signaling (e.g., ERK phosphorylation) Ca_influx->Downstream

References

Application Notes and Protocols for A-867744 with Xenopus Oocyte Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR, a ligand-gated ion channel permeable to calcium, is implicated in cognitive processes, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[2] Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying the electrophysiological properties of ion channels like the α7 nAChR.[2][3] Their large size facilitates the injection of cRNA and subsequent two-electrode voltage clamp (TEVC) recordings, allowing for the precise measurement of ionic currents in response to pharmacological agents.[3][4]

These application notes provide a detailed protocol for the characterization of this compound's modulatory effects on α7 nAChRs expressed in Xenopus oocytes using the TEVC technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's activity on α7 nAChRs expressed in Xenopus oocytes.

Table 1: Potency of this compound on Human and Rat α7 nAChRs

ReceptorParameterValue (µM)Reference
Human α7 nAChRIC₅₀0.98[1]
Rat α7 nAChRIC₅₀1.12[1]

Table 2: Efficacy of this compound on α7 nAChRs

ParameterValueNotesReference
Eₘₐₓ733%Relative to ACh-evoked α7 current

Table 3: this compound Stock Solution Preparation

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO40.29100---
Ethanol4.0310Gentle warming may be required

Data is based on a molecular weight of 402.89 g/mol . Batch-specific molecular weights may vary.[1]

Experimental Protocols

Xenopus laevis Oocyte Preparation
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Defolliculation: Cut the ovarian lobe into small clumps and incubate in OR-2 solution containing 1-2 mg/mL collagenase type I for 1-2 hours with gentle agitation to remove the follicular layer.

  • Selection and Storage: Manually separate the oocytes and wash them thoroughly with OR-2 solution. Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles) and store them in Modified Barth's Saline (MBS) solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with antibiotics (e.g., 50 µg/mL gentamycin). Incubate the oocytes at 16-18°C.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Linearize the plasmid DNA containing the human or rat α7 nAChR subunit cDNA. Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™).

  • cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.

  • Microinjection: Pull microinjection needles from borosilicate glass capillaries. Backfill the needle with the cRNA solution (typically at a concentration of 1 µg/µL). Inject approximately 50 nL of cRNA into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-7 days to allow for receptor expression.

Solutions and Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.[1] Store at -20°C.

  • Acetylcholine (ACh) Stock Solution: Prepare a 1 M stock solution of ACh in deionized water and store at -20°C.

  • Recording Solution (Ringer's Solution): Prepare a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.3).

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound and ACh in the recording solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Setup: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes (filled with 3 M KCl, with a resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Characterization of this compound as a Positive Allosteric Modulator:

    • Baseline Response: First, establish a stable baseline response by applying a sub-maximal concentration of ACh (e.g., EC₁₀-EC₂₀, which needs to be predetermined for the specific batch of oocytes and expression level). The application duration should be brief (e.g., 1-2 seconds) to minimize receptor desensitization.

    • Co-application: To assess the potentiating effect of this compound, co-apply the same sub-maximal concentration of ACh with varying concentrations of this compound.

    • Washout: Ensure a sufficient washout period with Ringer's solution between applications to allow for the receptors to recover from desensitization.

  • Data Acquisition and Analysis:

    • Record the peak inward current elicited by each application.

    • Normalize the responses to the baseline ACh-evoked current.

    • Construct a concentration-response curve for this compound by plotting the normalized current against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ and Hill slope.

Visualizations

Experimental_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Expression Receptor Expression cluster_Electrophysiology Electrophysiology cluster_Analysis Data Analysis Harvest Oocyte Harvesting (Xenopus laevis) Defolliculate Defolliculation (Collagenase Treatment) Harvest->Defolliculate Select Selection of Stage V-VI Oocytes Defolliculate->Select cRNA α7 nAChR cRNA Microinjection Select->cRNA Incubate Incubation (2-7 days) cRNA->Incubate TEVC Two-Electrode Voltage Clamp (Holding Potential: -70 mV) Incubate->TEVC Baseline Establish Baseline (ACh EC₁₀-EC₂₀) TEVC->Baseline Co_application Co-application (ACh + this compound) Baseline->Co_application Record Record Peak Inward Current Co_application->Record Normalize Normalize Data Record->Normalize CRC Construct Concentration- Response Curve Normalize->CRC Fit Determine IC₅₀ and Hill Slope CRC->Fit Signaling_Pathway cluster_membrane Oocyte Membrane a7_nAChR α7 nAChR Ion_Influx Cation Influx (Na⁺, Ca²⁺) a7_nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) (Agonist) ACh->a7_nAChR Binds to Orthosteric Site A867744 This compound (PAM) A867744->a7_nAChR Binds to Allosteric Site Current Inward Current (Measured by TEVC) Ion_Influx->Current

References

Application Notes and Protocols for A-867744 in Rat Hippocampal Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine (ACh) and choline by increasing the peak current and significantly slowing the desensitization of the receptor.[3][4] The α7-nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the hippocampus, particularly on GABAergic interneurons and at presynaptic terminals of glutamatergic neurons.[3][5][6] Its activation is implicated in various physiological processes, including learning, memory, and synaptic plasticity.[5][7][8]

These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings from acute rat hippocampal slices. The methodologies described are based on established protocols for hippocampal slice electrophysiology and findings from studies on similar α7-nAChR PAMs.

Mechanism of Action

This compound binds to an allosteric site on the α7-nAChR, distinct from the agonist binding site. This binding potentiates the receptor's function in the presence of an agonist. The primary mechanism involves a conformational change that stabilizes the open state of the ion channel, leading to increased cation influx, primarily Ca²⁺, upon agonist binding. This enhanced Ca²⁺ signaling can then modulate various downstream cellular processes, including neurotransmitter release and synaptic plasticity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density ACh Acetylcholine (ACh) a7_nAChR α7-nAChR ACh->a7_nAChR Binds Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Opens Channel A867744 This compound (PAM) A867744->a7_nAChR Modulates Vesicle_Fusion Vesicle Fusion Ca_influx->Vesicle_Fusion Triggers Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Leads to Glutamate Glutamate Glutamate_Release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates EPSP Excitatory Postsynaptic Potential (EPSP) AMPAR->EPSP NMDAR->EPSP

Figure 1: Signaling pathway of this compound at a presynaptic terminal.

Data Presentation

Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Chemical Name4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide[2]
Molecular Weight402.89 g/mol [2]
TypePositive Allosteric Modulator (PAM) - Type II[3]
Targetα7 nicotinic acetylcholine receptor (α7-nAChR)[1][2]
EC₅₀ (rat α7)1.12 µM (in X. laevis oocytes)[2]
SolubilitySoluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM with gentle warming)[2]
Expected Electrophysiological Effects of this compound in Rat Hippocampal Slices (based on proxy data from similar Type II PAMs)
ParameterBrain RegionCell TypeExpected EffectReference (Proxy Compound)
Agonist-evoked currents (e.g., by ACh or Choline)CA1InterneuronsSignificant potentiation and prolonged decay time[9]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)CA1Pyramidal NeuronsIncreased frequency[10]
Evoked Excitatory Postsynaptic Potentials (eEPSPs)CA3 -> CA1 (Schaffer Collateral)Pyramidal NeuronsPotential enhancement of amplitude[7]
Paired-Pulse Ratio (PPR)CA3 -> CA1 (Schaffer Collateral)Pyramidal NeuronsPotential decrease, indicating increased presynaptic release probability[11]
Long-Term Potentiation (LTP)DG, CA1Granule Cells, Pyramidal NeuronsPotential to lower the threshold for induction or prevent inhibition by pathological agents (e.g., Aβ)[7][8]

Experimental Protocols

I. Preparation of Acute Rat Hippocampal Slices

This protocol is adapted from standard procedures for preparing viable hippocampal slices for electrophysiological recordings.

Materials and Reagents:

  • Male Sprague-Dawley or Wistar rats (postnatal day 15-30)

  • Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen):

    • In mM: 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.

  • Recording aCSF, bubbled with carbogen at room temperature:

    • In mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.5 MgSO₄, 2.5 CaCl₂, 10 D-glucose.

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Petri dish

  • Incubation/recovery chamber

Procedure:

  • Anesthetize the rat using an approved method (e.g., isoflurane inhalation or decapitation followed by pithing, in accordance with institutional animal care and use committee guidelines).

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated sucrose-aCSF.

  • Isolate the hippocampus from one hemisphere.

  • Mount the hippocampus onto the vibratome stage.

  • Cut transverse slices (300-400 µm thickness) in the ice-cold sucrose-aCSF.

  • Transfer the slices to an incubation chamber containing recording aCSF, bubbled with carbogen.

  • Allow the slices to recover for at least 1 hour at room temperature (22-25°C) before commencing recordings.

II. Electrophysiological Recordings

Equipment:

  • Upright microscope with differential interference contrast (DIC) optics

  • Patch-clamp or field potential amplifier

  • Data acquisition system and software

  • Micromanipulators

  • Glass micropipettes (for patch-clamp or field recordings)

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • Perfusion system

Procedure for Whole-Cell Patch-Clamp Recordings:

  • Transfer a recovered hippocampal slice to the recording chamber under the microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.

  • Identify the hippocampal subfield of interest (e.g., CA1 pyramidal cell layer or stratum radiatum for interneurons).

  • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution. For example, for recording excitatory postsynaptic currents (EPSCs):

    • In mM: 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with CsOH.

  • Establish a gigaohm seal and obtain the whole-cell configuration on a visually identified neuron.

  • Record baseline synaptic activity.

  • To apply this compound, prepare a stock solution in DMSO and dilute to the final desired concentration (e.g., 1-10 µM) in recording aCSF.

  • Bath-apply the this compound solution and record the changes in synaptic activity. Note that due to its mechanism as a PAM, an endogenous or exogenous agonist (e.g., low concentration of ACh or choline) may be required to observe an effect.

Procedure for Field Potential Recordings (e.g., for LTP):

  • Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the apical dendritic layer of CA1.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • After establishing a stable baseline, apply this compound via the perfusion system.

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs at the baseline frequency to monitor the potentiation of the synaptic response.

cluster_workflow Experimental Workflow Slice_Prep 1. Prepare Acute Hippocampal Slice Recovery 2. Recover Slice in aCSF (>1 hour) Slice_Prep->Recovery Recording_Setup 3. Transfer to Recording Chamber & Perfuse Recovery->Recording_Setup Baseline 4. Record Baseline Activity Recording_Setup->Baseline Drug_App 5. Bath Apply This compound Baseline->Drug_App Stimulation 6. Apply Electrophysiological Stimulation Protocol (e.g., HFS for LTP) Drug_App->Stimulation Data_Acq 7. Record Post-Drug Activity Stimulation->Data_Acq Analysis 8. Data Analysis Data_Acq->Analysis

Figure 2: General experimental workflow for hippocampal slice recordings.

Concluding Remarks

This compound, as a Type II PAM of the α7-nAChR, offers a valuable tool for investigating the role of this receptor in hippocampal function. The protocols outlined above provide a framework for conducting electrophysiological experiments to characterize its effects on synaptic transmission and plasticity. Researchers should note that the optimal concentration of this compound and the requirement for an exogenous α7-nAChR agonist may need to be empirically determined for each specific experimental paradigm. Careful consideration of the cell type under investigation is also crucial, as the effects of α7-nAChR modulation can differ between principal neurons and interneurons.

References

Application Notes and Protocols for Patch-Clamp Recording with A-867744

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in patch-clamp electrophysiology experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected outcomes, facilitating the investigation of α7 nAChR function and the development of novel therapeutics.

Introduction to this compound

This compound is a potent and selective type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the function of the receptor in the presence of an agonist, such as acetylcholine (ACh) or choline. Type II PAMs are characterized by their ability to increase both the peak current amplitude and prolong the duration of the receptor's response to an agonist[1]. This is in contrast to Type I PAMs, which primarily increase the peak current with minimal effect on desensitization kinetics. Interestingly, some evidence suggests that this compound can exhibit both Type I and Type II characteristics depending on the agonist application protocol[3]. This compound displays no significant activity at other nAChR subtypes like α3β4 and α4β2, nor at 5-HT3A receptors, highlighting its selectivity for the α7 nAChR.

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, playing a crucial role in various cognitive processes, neuroinflammation, and synaptic plasticity. The modulation of α7 nAChR activity by compounds like this compound is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data for this compound from patch-clamp experiments.

ParameterSpeciesValueReference
EC50 -1.0 µM[1][2]
IC50 (human α7) Human0.98 µM
IC50 (rat α7) Rat1.12 µM

Table 1: Potency of this compound on α7 nAChRs. The EC50 value represents the concentration of this compound required to elicit a half-maximal response, while the IC50 values indicate the concentration needed to inhibit 50% of the ACh-evoked current in Xenopus oocytes.

ParameterObservationReference
Current Amplitude Significantly increases the peak current response to agonists like acetylcholine and choline.[3]
Desensitization Prolongs the decay time of the current, indicating a slowing of receptor desensitization.[3]
Deactivation Shows a rapid deactivation time course (τ < 10 ms) upon removal of the agonist, regardless of the continued presence of this compound.[3]
Onset of Modulation The onset of this compound-modulated current is rapid (τ ≈ 10 ms).[3]
Binding Competition Competes with other type II PAMs, such as PNU-120596, for an overlapping binding site.[3]

Table 2: Electrophysiological Effects of this compound on α7 nAChR Kinetics. These observations are characteristic of a type II PAM, although the rapid deactivation is a notable feature.

Experimental Protocols

This section provides a detailed protocol for whole-cell patch-clamp recording to investigate the effects of this compound on α7 nAChRs expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) cells stably expressing the human α7 nAChR.

Cell Culture and Transfection

For optimal results, use a cell line with stable and robust expression of the α7 nAChR. HEK293 cells are a common choice for heterologous expression of ion channels[4][5]. Co-expression with the chaperone protein RIC-3 can enhance the functional expression of α7 nAChRs[6].

  • Cell Line: HEK293 cells stably expressing the human α7 nAChR (and optionally hRIC-3).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

Solutions and Reagents

External (Extracellular) Solution (in mM):

ComponentConcentration (mM)
NaCl140
KCl5
CaCl22
MgCl21
HEPES10
D-Glucose10

Adjust pH to 7.3 with NaOH and osmolarity to ~330 mOsm.[3]

Internal (Intracellular/Pipette) Solution (in mM):

ComponentConcentration (mM)
CsCl50
CsF60
NaCl10
EGTA20
HEPES10

Adjust pH to 7.2 with CsOH and osmolarity to ~320 mOsm.[7]

Note: A cesium-based internal solution is used to block potassium channels and isolate the α7 nAChR currents.

Drug Solutions:

  • Agonist Stock: Prepare a high-concentration stock solution of acetylcholine (ACh) or choline in water (e.g., 1 M) and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

  • This compound Stock: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution[8].

  • Cell Placement: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and continuously perfuse with the external solution at a rate of 1-2 mL/min[8].

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV[3].

  • Drug Application: Use a fast perfusion system to apply the agonist and this compound.

    • Control Response: First, apply the agonist (e.g., 100 µM ACh) alone to establish a baseline response. Due to the rapid desensitization of α7 nAChRs, brief applications (e.g., 1-2 seconds) are recommended.

    • This compound Application:

      • Co-application: Co-apply the agonist with the desired concentration of this compound.

      • Pre-application: Pre-apply this compound for a short period (e.g., 10-30 seconds) before co-applying with the agonist to investigate its effect on the resting state of the receptor.

  • Data Acquisition: Record the currents using an appropriate patch-clamp amplifier and data acquisition software. Digitize the data at 10-20 kHz and filter at 2-5 kHz.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a patch-clamp experiment investigating the effect of this compound on α7 nAChR currents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture & Plating prep_solutions Prepare External & Internal Solutions prep_drugs Prepare Agonist & This compound Stocks prep_pipette Pull & Fill Patch Pipette setup Mount Coverslip & Perfuse with External Solution prep_pipette->setup seal Form Gigaohm Seal setup->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell v_clamp Voltage Clamp at -70 mV whole_cell->v_clamp control_app Apply Agonist (Control) v_clamp->control_app pam_app Apply this compound + Agonist control_app->pam_app record Record Currents pam_app->record analyze Analyze Current Amplitude, Desensitization, etc. record->analyze conclude Draw Conclusions analyze->conclude

Patch-clamp experimental workflow.
Signaling Pathway

Activation of α7 nAChRs by an agonist, potentiated by this compound, leads to the influx of cations, particularly Ca2+. This increase in intracellular Ca2+ can trigger various downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Depolarization Membrane Depolarization a7R->Depolarization Agonist Agonist (e.g., ACh, Choline) Agonist->a7R Binds to orthosteric site A867744 This compound (PAM) A867744->a7R Binds to allosteric site CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMK) Ca_influx->CaMK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Gene_expression Changes in Gene Expression CaMK->Gene_expression PI3K_Akt->Gene_expression MAPK_ERK->Gene_expression Neuroprotection Neuroprotection & Synaptic Plasticity Gene_expression->Neuroprotection

α7 nAChR signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for studying the function of α7 nAChRs. Its potent and selective positive allosteric modulation allows for the enhancement of receptor activity, providing a means to investigate the physiological and pathological roles of this important ion channel. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute patch-clamp experiments to further elucidate the therapeutic potential of modulating α7 nAChR signaling.

References

Application Notes and Protocols for In Vivo Administration of A-867744 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in rodent models. The information is compiled from key preclinical studies to guide researchers in designing and executing their own experiments.

Introduction to this compound

This compound is a novel, potent, and selective type II positive allosteric modulator of the α7 nAChR.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine. This modulation is considered a promising therapeutic strategy for cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2] this compound has been shown to be brain-penetrant and has demonstrated efficacy in rodent models of sensory gating.[1]

Signaling Pathway of α7 nAChR Modulation

This compound acts by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the ion channel's response to acetylcholine, leading to an increased influx of calcium ions. This enhanced calcium signaling can then trigger various downstream intracellular signaling cascades, ultimately modulating neuronal excitability and synaptic plasticity.

alpha7_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site A867744 This compound (PAM) A867744->alpha7 Binds to allosteric site Ca_ion Ca²⁺ alpha7->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Neuronal_Response Modulation of Neuronal Response Downstream->Neuronal_Response Leads to

Figure 1: this compound enhances α7 nAChR signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound
Receptor/AssaySpeciesEC₅₀ / IC₅₀ (µM)Reference
α7 nAChR (ACh-evoked currents)Human0.98
α7 nAChR (ACh-evoked currents)Rat1.12
Table 2: Pharmacokinetic Profile of this compound in Rodents

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in rodents are not extensively available in the public domain. However, the seminal discovery paper reports that the compound possesses an acceptable pharmacokinetic profile across species with brain levels sufficient to modulate α7 nAChRs.[1]

Table 3: In Vivo Efficacy of this compound in a Rodent Model of Sensory Gating
Animal ModelSpeciesAdministration RouteDosageEffectReference
Auditory Sensory GatingRatNot SpecifiedNot SpecifiedNormalized gating deficits[1]

Note: The specific dosage and route of administration for the in vivo sensory gating experiment were not detailed in the primary publication.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vivo administration of this compound in rodent models.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl) or other appropriate vehicle

Protocol:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, a 10 mg/mL stock solution.

  • For the final dosing solution, dilute the DMSO stock solution with saline or the chosen vehicle to the desired final concentration.

  • Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid vehicle-induced toxicity.

  • Vortex the final solution thoroughly to ensure complete dissolution before administration.

Auditory Sensory Gating in Rats

This protocol is a generalized procedure based on the model in which this compound was shown to be effective.[1]

Principle:

Auditory sensory gating is a neurophysiological process that filters out repetitive or irrelevant auditory stimuli. Deficits in this process are observed in conditions like schizophrenia. The model measures the electrophysiological response to two paired auditory clicks; a reduced response to the second click indicates normal sensory gating.

Experimental Workflow:

sensory_gating_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Rat (e.g., isoflurane) Implant Implant Recording Electrodes (e.g., in hippocampus) Anesthetize->Implant Baseline Record Baseline Auditory Evoked Potentials (AEPs) to paired clicks Implant->Baseline Administer Administer this compound or Vehicle Baseline->Administer PostDose Record Post-Dose AEPs Administer->PostDose Measure Measure P50 Wave Amplitude for first (S1) and second (S2) click PostDose->Measure Calculate Calculate S2/S1 Ratio Measure->Calculate Compare Compare Ratios between Treatment Groups Calculate->Compare

Figure 2: Workflow for an auditory sensory gating experiment.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley or Wistar rats according to an approved institutional animal care and use committee (IACUC) protocol.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a recording electrode in the brain region of interest, such as the hippocampus, which is implicated in sensory gating.

    • Allow for a post-surgical recovery period as dictated by the experimental design.

  • Auditory Stimulation and Recording:

    • Place the anesthetized or awake (if chronically implanted) rat in a sound-attenuating chamber.

    • Present paired auditory clicks (e.g., 1 ms duration, 85 dB) with a 500 ms inter-stimulus interval. The pairs of clicks should be presented with a longer inter-trial interval (e.g., 10-15 seconds).

    • Record the auditory evoked potentials (AEPs) using an appropriate data acquisition system.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The optimal dose should be determined in pilot studies.

    • Allow for a sufficient pre-treatment time for the drug to reach peak brain concentrations before re-testing.

  • Data Analysis:

    • Identify and measure the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-stimulus) for the response to the first click (S1) and the second click (S2).

    • Calculate the sensory gating ratio (S2/S1). A ratio closer to 0 indicates strong gating, while a ratio closer to 1 indicates a deficit in gating.

    • Compare the S2/S1 ratios between the this compound treated group and the vehicle control group using appropriate statistical analysis.

Conclusion

This compound is a valuable research tool for investigating the role of α7 nAChR modulation in the central nervous system. The provided data and protocols offer a foundation for researchers to explore the in vivo effects of this compound in various rodent models of neurological and psychiatric disorders. Due to the limited publicly available in vivo dosing information, it is imperative for researchers to conduct thorough dose-response and pharmacokinetic studies to determine the optimal experimental parameters for their specific research questions.

References

A-867744: Application Notes for Studying Sensory Gating Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), for investigating sensory gating deficits. Sensory gating is a crucial neurological process that filters redundant or irrelevant sensory information, and its impairment is a key feature of several neuropsychiatric disorders, most notably schizophrenia.

This compound offers a valuable pharmacological tool to explore the role of the α7 nAChR in the pathophysiology of sensory gating deficits and to evaluate the therapeutic potential of modulating this receptor.

Mechanism of Action

This compound acts as a Type II positive allosteric modulator of the α7 nAChR. Unlike direct agonists that bind to the acetylcholine binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine. This modulation enhances the influx of calcium ions (Ca2+) through the receptor channel, which in turn influences the activity of downstream signaling pathways. A critical aspect of this mechanism in the context of sensory gating involves the potentiation of cholinergic signaling on GABAergic interneurons, which are crucial for inhibitory control in brain circuits responsible for filtering sensory information.

Below is a diagram illustrating the proposed signaling pathway:

sensory_gating_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic GABAergic Interneuron cluster_target Target Neuron ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR binds Ca_ion Ca²⁺ Influx a7nAChR->Ca_ion activates A867744 This compound (PAM) A867744->a7nAChR modulates Downstream Downstream Signaling (e.g., CaMKII, MAPK) Ca_ion->Downstream GABA_release Increased GABA Release Downstream->GABA_release TargetNeuron Pyramidal Neuron GABA_release->TargetNeuron inhibits Inhibition Inhibition & Sensory Gating TargetNeuron->Inhibition

This compound enhances ACh-mediated α7 nAChR signaling.

Data Presentation

While specific quantitative data for this compound in preclinical sensory gating models remains limited in publicly available literature, the following tables represent the expected outcomes based on the known effects of other α7 nAChR positive allosteric modulators in the widely used DBA/2 mouse model, which exhibits inherent sensory gating deficits.

Table 1: Representative Effects of an α7 nAChR PAM on P50 Auditory Sensory Gating in DBA/2 Mice

Treatment GroupDose (mg/kg, i.p.)T/C Ratio (Mean ± SEM)% Improvement vs. Vehicle
Vehicle-0.9 ± 0.1-
α7 PAM (e.g., Compound X)0.30.6 ± 0.08*33.3%
α7 PAM (e.g., Compound X)1.00.4 ± 0.05 55.6%
α7 PAM (e.g., Compound X)3.00.35 ± 0.0661.1%

*p < 0.05, **p < 0.01 compared to vehicle. T/C ratio = (Amplitude of Test Response) / (Amplitude of Conditioning Response). A lower T/C ratio indicates better sensory gating.

Table 2: Representative Effects of an α7 nAChR PAM on Prepulse Inhibition (PPI) in a Pharmacologically-Induced Deficit Model (e.g., DBA/2 mice treated with a psychomimetic)

Treatment GroupPrepulse Intensity (+dB above background)% PPI (Mean ± SEM)
Vehicle + Saline1265 ± 5
Vehicle + Psychomimetic1230 ± 4***
α7 PAM (e.g., Compound Y) + Psychomimetic1255 ± 6##

***p < 0.001 compared to Vehicle + Saline. ##p < 0.01 compared to Vehicle + Psychomimetic. % PPI = 100 - [(Startle amplitude with prepulse) / (Startle amplitude without prepulse)] x 100.

Experimental Protocols

The following are detailed protocols for two key behavioral paradigms used to assess sensory gating in rodents. These can be adapted for studies involving this compound.

Protocol 1: P50 Auditory Evoked Potential (AEP) Suppression

This protocol measures the suppression of the P50 (or its rodent equivalent, the P20-N40) component of the auditory evoked potential to the second of two paired auditory stimuli.

1. Animal Model:

  • DBA/2 mice are commonly used due to their inherent deficit in sensory gating, which is linked to lower expression of α7 nAChRs.

2. Surgical Preparation (for anesthetized recordings):

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Place the animal in a stereotaxic frame to ensure a stable head position.

  • Surgically expose the skull and implant a recording electrode over the hippocampus (a key brain region for sensory gating). A reference electrode is placed in a region of low electrical activity (e.g., over the cerebellum).

3. Auditory Stimulation and Recording:

  • Deliver paired auditory clicks (e.g., 0.04 ms duration, 75 dB) through a speaker positioned near the animal's ear.

  • The inter-stimulus interval (ISI) between the first (conditioning) and second (test) click is typically 500 ms.

  • The inter-trial interval (ITI) between pairs of clicks should be around 10-15 seconds to prevent habituation.

  • Record the electroencephalogram (EEG) signal, amplifying and filtering it (e.g., band-pass filter of 10-500 Hz).

  • Average the EEG responses over a sufficient number of trials (e.g., 60-100 trials) to obtain a clear AEP waveform.

4. Data Analysis:

  • Identify the P50 (or P20-N40) component of the AEP for both the conditioning (C) and test (T) stimuli.

  • Calculate the T/C ratio (amplitude of the test response divided by the amplitude of the conditioning response). A ratio closer to 1 indicates poor sensory gating, while a ratio closer to 0 indicates strong sensory gating.

p50_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Select Animal Model (e.g., DBA/2 Mouse) Surgery Anesthesia & Electrode Implantation Animal->Surgery Stimulation Paired Auditory Clicks (S1 & S2) Surgery->Stimulation Recording EEG Recording Stimulation->Recording Averaging Signal Averaging Recording->Averaging Measurement Measure P50 Amplitude (T and C) Averaging->Measurement Ratio Calculate T/C Ratio Measurement->Ratio

Workflow for P50 auditory sensory gating experiment.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating where a weak auditory prepulse inhibits the startle response to a subsequent loud acoustic stimulus.

1. Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle reflex of the animal.

2. Procedure:

  • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse + Pulse trials: A weak prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the startling pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • A sufficient number of each trial type should be presented (e.g., 10-15 of each).

3. Data Analysis:

  • The startle amplitude is measured for each trial.

  • The percent prepulse inhibition (% PPI) is calculated for each prepulse intensity using the following formula: % PPI = 100 - [(Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-alone trials)] x 100

ppi_workflow cluster_setup Setup cluster_testing Testing cluster_data_analysis Data Analysis Animal_PPI Place Animal in Startle Chamber Acclimation Acclimation Period (5-10 min) Animal_PPI->Acclimation Trials Present Trial Types (Pulse, Prepulse+Pulse, No Stim) Acclimation->Trials Measure_Startle Measure Startle Amplitude Trials->Measure_Startle Calculate_PPI Calculate % PPI Measure_Startle->Calculate_PPI

Workflow for Prepulse Inhibition (PPI) experiment.

Conclusion

This compound is a promising research tool for elucidating the role of the α7 nAChR in sensory gating processes. By utilizing the established preclinical models and protocols outlined in these application notes, researchers can effectively investigate the potential of this compound and similar compounds to ameliorate sensory gating deficits associated with schizophrenia and other neuropsychiatric disorders. The provided diagrams and methodologies serve as a foundational guide for designing and executing robust in vivo studies in this critical area of neuroscience research.

Application Notes and Protocols for A-867744 Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of cognitive studies involving A-867744, a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Introduction

This compound enhances cognitive function by potentiating the effects of acetylcholine (ACh), the endogenous agonist of α7 nAChRs. These receptors are ligand-gated ion channels highly expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex. As a Type II PAM, this compound increases the maximal efficacy of ACh-evoked currents and slows the desensitization of the receptor, leading to a prolonged channel opening and enhanced downstream signaling.[1][2] Preclinical evidence suggests that modulation of α7 nAChRs with PAMs like this compound is a promising therapeutic strategy for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.[1][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound and other relevant α7 nAChR modulators. This data is essential for dose selection and experimental design.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell SystemNotes
EC501.12 µMXenopus oocytesPotentiation of ACh-evoked α7 current.[1]
Emax733%Xenopus oocytesMaximal efficacy compared to ACh alone.[1]

Table 2: Example In Vivo Dosage Ranges for Type II α7 nAChR PAMs in Rodent Cognitive Models

CompoundBehavioral AssaySpeciesDose RangeRoute of Administration
PNU-120596Attentional Set-Shifting TaskRat0.3-3 mg/kgi.p.
PNU-120596Fear ConditioningRatSub-threshold dosesi.p.
PNU-120596Novel Object RecognitionRat0.3-3 mg/kgi.p.

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to an influx of Ca2+. This initiates downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK), which is crucial for synaptic plasticity and cognitive enhancement.[3]

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates ACh Acetylcholine (ACh) ACh->alpha7_nAChR Binds This compound This compound (PAM) This compound->alpha7_nAChR Potentiates ERK_activation ERK Phosphorylation Ca_influx->ERK_activation Leads to Cognitive_Enhancement Cognitive Enhancement ERK_activation->Cognitive_Enhancement Promotes

Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cognitive-enhancing effects of this compound. These protocols are based on established methods for other α7 nAChR PAMs and should be optimized for this compound.

Protocol 1: Attentional Set-Shifting Task (ASST) in Rats

This task assesses cognitive flexibility, a key executive function often impaired in psychiatric disorders.

ASST_Workflow cluster_preparation Preparation cluster_training Training cluster_testing Testing Food_Restriction Mild Food Restriction Habituation Habituation to Apparatus Food_Restriction->Habituation Simple_Discrimination Simple Discrimination (SD) Habituation->Simple_Discrimination Compound_Discrimination Compound Discrimination (CD) Simple_Discrimination->Compound_Discrimination Drug_Administration This compound or Vehicle Administration Compound_Discrimination->Drug_Administration Intra-Dimensional_Shift Intra-Dimensional Shift (IDS) Drug_Administration->Intra-Dimensional_Shift Extra-Dimensional_Shift Extra-Dimensional Shift (EDS) Intra-Dimensional_Shift->Extra-Dimensional_Shift Data_Analysis Analyze Trials to Criterion Extra-Dimensional_Shift->Data_Analysis

Caption: Workflow for the Attentional Set-Shifting Task.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Male Lister Hooded or Sprague-Dawley rats (8-10 weeks old)

  • Attentional set-shifting apparatus

  • Digging medium (e.g., sawdust, shredded paper)

  • Odor cues (e.g., essential oils)

  • Food rewards (e.g., cereal pieces)

Procedure:

  • Food Restriction: Mildly food-restrict rats to 85-90% of their free-feeding body weight to motivate them to work for food rewards.

  • Habituation: Habituate the rats to the testing apparatus for 10 minutes on two consecutive days.

  • Training:

    • Simple Discrimination (SD): Rats learn to discriminate between two digging media to find a food reward.

    • Compound Discrimination (CD): Irrelevant odor cues are added to the digging media. The correct medium remains the same.

  • Drug Administration: Administer this compound (start with a dose range of 0.3-3 mg/kg, i.p.) or vehicle 30 minutes before the testing phase.

  • Testing:

    • Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension (medium) remains the same.

    • Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.

  • Data Analysis: The primary endpoint is the number of trials required to reach a criterion of six consecutive correct trials for each stage. A reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.

Protocol 2: Contextual Fear Conditioning in Mice

This task assesses the ability to learn and remember an association between a neutral context and an aversive stimulus, a process dependent on the hippocampus.

Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing Drug_Admin_Train This compound or Vehicle Administration Habituation_Chamber Habituation to Conditioning Chamber Drug_Admin_Train->Habituation_Chamber Footshock Unconditioned Stimulus (Footshock) Habituation_Chamber->Footshock Re-exposure Re-exposure to Conditioning Chamber Footshock->Re-exposure 24 hours Freezing_Measurement Measure Freezing Behavior Re-exposure->Freezing_Measurement

Caption: Workflow for the Contextual Fear Conditioning Task.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice (8-12 weeks old)

  • Fear conditioning apparatus with a grid floor for footshock delivery

  • Automated fear conditioning software for recording freezing behavior

Procedure:

  • Drug Administration: Administer this compound or vehicle 30 minutes before the training session.

  • Training (Day 1):

    • Place the mouse in the conditioning chamber and allow it to explore for 2 minutes.

    • Deliver a mild footshock (e.g., 2 seconds, 0.5 mA).

    • Repeat the footshock 2-3 times with an inter-trial interval of 1-2 minutes.

    • Remove the mouse from the chamber 30 seconds after the last shock.

  • Testing (Day 2):

    • 24 hours after training, return the mouse to the same conditioning chamber.

    • Record freezing behavior (the complete absence of movement except for respiration) for 5 minutes. No footshock is delivered.

  • Data Analysis: The percentage of time spent freezing during the testing session is the primary measure of fear memory. An increase in freezing behavior in the this compound treated group compared to the vehicle group indicates enhanced memory consolidation.

Protocol 3: Western Blot for ERK Phosphorylation in Brain Tissue

This protocol allows for the assessment of the downstream molecular effects of this compound on a key signaling pathway involved in cognition.

Western_Blot_Workflow Drug_Admin_WB This compound or Vehicle Administration Tissue_Harvest Harvest Brain Tissue (Hippocampus/PFC) Drug_Admin_WB->Tissue_Harvest Protein_Extraction Protein Extraction and Quantification Tissue_Harvest->Protein_Extraction SDS_PAGE SDS-PAGE and Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting for p-ERK and Total ERK SDS_PAGE->Immunoblotting Detection_Analysis Signal Detection and Densitometry Analysis Immunoblotting->Detection_Analysis

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Materials:

  • This compound

  • Vehicle

  • Rodents (rats or mice)

  • Dissection tools

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Drug Administration and Tissue Harvest: Administer this compound or vehicle to the animals. At a predetermined time point post-administration (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.

  • Protein Extraction: Homogenize the tissue in lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK. An increase in this ratio in the this compound treated group would indicate activation of the downstream signaling pathway.

Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize the procedures for their specific experimental conditions and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Measuring A-867744 Effects on ACh-Evoked Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine (ACh) by increasing the peak current amplitude and markedly slowing the desensitization rate.[2] The α7 nAChR, a ligand-gated ion channel with high calcium permeability, is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] These application notes provide detailed protocols for characterizing the effects of this compound on ACh-evoked currents using common electrophysiological techniques.

Data Presentation

The following table summarizes the quantitative data for the effects of this compound on human and rat α7 nAChRs expressed in Xenopus oocytes.

ParameterSpeciesValueReference
EC50 (Potentiation of ACh-evoked current)Human~1 µM[2]
Rat1.12 µM[1]
IC50 (Potentiation of ACh-evoked current)Human0.98 µM[3]
Rat1.12 µM[3]
Maximal Efficacy (Emax) Rat733% of ACh-evoked current[1]
Effect on Desensitization Human & RatCauses essentially non-decaying currents at high concentrations[2]
Selectivity HumanNo activity at 5-HT3A, α3β4, or α4β2 nAChRs[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α7 nAChR and the general experimental workflow for measuring the effects of this compound.

alpha7_signaling_pathway ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds to Orthosteric Site A867744 This compound (PAM) A867744->alpha7 Binds to Allosteric Site Channel_Opening Channel Opening alpha7->Channel_Opening Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Xenopus oocytes or SH-SY5Y cells) Receptor_Expression α7 nAChR Expression (cRNA injection or transfection) Cell_Culture->Receptor_Expression TEVC_Patch Two-Electrode Voltage Clamp or Patch Clamp Receptor_Expression->TEVC_Patch ACh_Application ACh Application (Control Current) TEVC_Patch->ACh_Application PAM_Application This compound Application (Pre-incubation & Co-application) ACh_Application->PAM_Application ACh_PAM_Application ACh + this compound Application (Potentiated Current) PAM_Application->ACh_PAM_Application Data_Acquisition Current Trace Acquisition ACh_PAM_Application->Data_Acquisition Analysis Analysis of: - Peak Amplitude - Desensitization Rate - Dose-Response Data_Acquisition->Analysis

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

Protocol 1: Expression and Two-Electrode Voltage Clamp (TEVC) Recording of α7 nAChRs in Xenopus laevis Oocytes

1. Materials and Reagents

  • Xenopus laevis frogs

  • Human or rat α7 nAChR cRNA

  • Collagenase Type IA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Oocyte incubation medium (ND96 supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recording solution (ND96)

  • Intracellular electrode solution (3 M KCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetylcholine (ACh) stock solution (e.g., 1 M in water)

2. Oocyte Preparation and cRNA Injection

  • Harvest oocytes from an anesthetized female Xenopus laevis.

  • Digest the follicular membrane by incubating the oocytes in collagenase Type IA solution (1 mg/mL in ND96) for 60-90 minutes with gentle agitation.

  • Wash the oocytes thoroughly with ND96 solution to remove the collagenase and dissociated follicular cells.

  • Select healthy stage V-VI oocytes and inject each with 50 nL of α7 nAChR cRNA (e.g., 0.1-1 ng/oocyte).

  • Incubate the injected oocytes in oocyte incubation medium at 18°C for 2-5 days to allow for receptor expression.

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Place an oocyte in the recording chamber continuously perfused with recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • To establish a baseline, apply a control concentration of ACh (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) and record the evoked current. Allow for complete washout and recovery of the response between applications.

  • To measure the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound in the recording solution for a defined period (e.g., 30-60 seconds).

  • While still in the presence of this compound, co-apply ACh at the control concentration and record the potentiated current.

  • To construct a dose-response curve for this compound, repeat steps 5 and 6 with a range of this compound concentrations.

  • To determine the effect of this compound on the ACh dose-response, apply a range of ACh concentrations in the absence and presence of a fixed concentration of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording from SH-SY5Y Cells Expressing α7 nAChRs

1. Materials and Reagents

  • SH-SY5Y cells stably or transiently expressing human or rat α7 nAChR

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.

  • Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetylcholine (ACh) stock solution (e.g., 1 M in water)

2. Cell Culture and Transfection (for transient expression)

  • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • For transient transfection, plate the cells onto glass coverslips in a 24-well plate.

  • When the cells are 50-70% confluent, transfect them with a plasmid containing the α7 nAChR cDNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow 24-48 hours for receptor expression before performing electrophysiological recordings.

3. Whole-Cell Patch-Clamp Electrophysiology

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell and clamp the membrane potential at -70 mV.

  • Apply a control concentration of ACh (e.g., 100 µM) using a rapid solution exchange system to evoke a baseline current.

  • To test the effect of this compound, pre-apply the desired concentration of the compound for a short period (e.g., 10-30 seconds) followed by co-application with ACh.

  • Record the potentiated current and allow for complete washout between applications.

  • Perform dose-response experiments as described in the TEVC protocol.

Data Analysis

  • Peak Current Amplitude: Measure the peak amplitude of the inward current evoked by ACh in the absence and presence of this compound. The potentiation can be calculated as a percentage increase relative to the control ACh response.

  • Desensitization Kinetics: Fit the decay phase of the ACh-evoked current to a single or double exponential function to determine the time constant(s) of desensitization. Compare the desensitization kinetics in the absence and presence of this compound.

  • Dose-Response Curves: Plot the normalized peak current amplitude as a function of the logarithm of the agonist or modulator concentration. Fit the data to the Hill equation to determine the EC₅₀ (or IC₅₀) and Hill slope.

Logical Relationship of this compound's Effect

The following diagram illustrates the logical relationship of how this compound modulates the α7 nAChR function.

logical_relationship ACh_Binding ACh binds to orthosteric site Receptor_Activation Initial Receptor Activation ACh_Binding->Receptor_Activation A867744_Binding This compound binds to allosteric site Increased_Popen Increased Channel Open Probability A867744_Binding->Increased_Popen Stabilized_Open_State Stabilization of Open/Active State A867744_Binding->Stabilized_Open_State Potentiated_Current Potentiated ACh-Evoked Current Receptor_Activation->Potentiated_Current Increased_Popen->Potentiated_Current Slowed_Desensitization Slowed Desensitization Stabilized_Open_State->Slowed_Desensitization Slowed_Desensitization->Potentiated_Current contributes to

Caption: Logical flow of this compound's modulatory action on α7 nAChR.

References

Troubleshooting & Optimization

A-867744 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with A-867744, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an agonist, such as acetylcholine.[3] It is classified as a type II PAM, which means it can prolong the receptor's open state and reduce desensitization, leading to an augmented and sustained response to agonists.[4][5]

Q2: What is the known solubility of this compound in common laboratory solvents?

This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, its aqueous solubility is limited. Specific solubility data is summarized in the table below.

Q3: Is this compound cell-permeable?

Yes, this compound is described as being brain-penetrant, which indicates that it can cross cell membranes.[1][6]

Q4: What are the recommended storage conditions for this compound?

For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2][7] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Aqueous Solubility Issues

Issue: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).

This is a common issue due to the low aqueous solubility of this compound. Here are several potential causes and solutions:

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility Limit The final concentration of this compound in your aqueous solution is higher than its solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific buffer system by performing a solubility test.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the buffer, not the other way around, and do so dropwise while gently vortexing or stirring.
Low Temperature The solubility of many organic compounds decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions.
High Final DMSO Concentration While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. The goal is to keep the final DMSO concentration as low as possible, ideally below 0.1%.Prepare a higher concentration stock solution in DMSO if possible, so a smaller volume is needed for dilution. However, be aware of the solubility limit in DMSO. Alternatively, consider using co-solvents.
pH of the Aqueous Buffer The solubility of a compound can be pH-dependent.While specific data for this compound is not available, you can empirically test if adjusting the pH of your buffer within a physiologically acceptable range improves solubility.
Buffer Components Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.If possible, simplify your buffer for initial solubility tests to identify potential interactions.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 10040.29Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2][7][8]
Ethanol 104.03Gentle warming may be required to fully dissolve the compound.[1][8]

Table 2: Example Formulations for In Vivo Use

FormulationComponentsFinal Concentration of this compound
Aqueous Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.21 mM)
Aqueous Formulation 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.21 mM)

Note: For both in vivo formulations, the solutions are reported as clear, with the saturation point not determined.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 402.89 g/mol ).

    • Weigh the this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your aqueous buffer of interest (e.g., PBS, cell culture medium)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at ~600 nm

  • Procedure:

    • Prepare a serial dilution of the this compound DMSO stock in your pre-warmed aqueous buffer in the 96-well plate. Include a vehicle control (DMSO only) at the highest concentration used.

    • Visually inspect the wells for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 2 hours) at your experimental temperature (e.g., 37°C).

    • For a more quantitative measure, read the absorbance of the plate at ~600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

    • The highest concentration that remains clear both visually and by absorbance reading is the maximum working soluble concentration under your experimental conditions.

Visualizations

G cluster_0 α7 nAChR Activation cluster_1 Downstream Signaling Acetylcholine Acetylcholine a7_nAChR α7 nAChR Acetylcholine->a7_nAChR Binds to orthosteric site This compound This compound This compound->a7_nAChR Binds to allosteric site Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Channel Opening JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Cellular_Response Anti-inflammatory & Anti-apoptotic Effects STAT3->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Analysis Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in 100% DMSO to make stock solution Weigh->Dissolve Vortex Vortex/Sonicate to ensure full dissolution Dissolve->Vortex Prewarm Pre-warm aqueous buffer (e.g., cell culture media) to 37°C Vortex->Prewarm Intermediate Create intermediate dilution in aqueous buffer Prewarm->Intermediate Final Add intermediate dilution to final volume of buffer Intermediate->Final Incubate Incubate at experimental temperature Final->Incubate Observe Visually inspect for precipitation Incubate->Observe Measure Measure absorbance at ~600 nm Observe->Measure End End Measure->End

Caption: Experimental workflow for testing the aqueous solubility of this compound.

G Start Precipitation Observed? Check_Conc Is the final concentration as low as possible? Start->Check_Conc Yes Success Solution Clear Start->Success No Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc No Check_Dilution Are you performing serial dilutions? Check_Conc->Check_Dilution Yes Reduce_Conc->Start Re-test Implement_Serial Implement serial dilution (add stock to buffer) Check_Dilution->Implement_Serial No Check_Temp Is your aqueous buffer pre-warmed? Check_Dilution->Check_Temp Yes Implement_Serial->Start Re-test Prewarm_Buffer Pre-warm buffer to 37°C Check_Temp->Prewarm_Buffer No Consider_Cosolvents Consider using co-solvents for in vitro assays Check_Temp->Consider_Cosolvents Yes Prewarm_Buffer->Start Re-test Failure Precipitation Persists Consider_Cosolvents->Failure

Caption: Troubleshooting decision tree for this compound precipitation in aqueous solutions.

References

optimizing A-867744 concentration for maximal potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximal potentiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It binds to a site on the receptor that is different from the acetylcholine (ACh) binding site. This binding enhances the receptor's response to agonists like ACh and choline. This compound is classified as a type II PAM, which means it not only increases the peak current response but also slows down the receptor's desensitization, leading to a prolonged channel opening in the presence of an agonist.[1]

Q2: What is the recommended concentration range for this compound to achieve potentiation?

A2: The effective concentration of this compound can vary depending on the experimental system. For recombinant human and rat α7 nAChRs expressed in Xenopus oocytes, the EC50 for potentiation of acetylcholine-evoked currents is approximately 1 µM (specifically, 0.98 µM for human and 1.12 µM for rat receptors). In native neuronal preparations, such as rat hippocampal CA1 stratum radiatum interneurons, a concentration of 10 µM has been used to effectively increase choline-evoked α7 currents.[2] It is recommended to perform a concentration-response curve (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific assay.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It is also soluble in ethanol up to 10 mM with gentle warming. For most in vitro experiments, preparing a 10 mM or 100 mM stock solution in DMSO is a common practice.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to be selective for α7 nAChRs, with no significant activity at 5-HT3A, α3β4, or α4β2 nAChRs at concentrations typically used for α7 potentiation. However, it is worth noting that some second-generation α7 PAMs have been reported to inhibit α3β4 and α4β2 nAChRs at higher concentrations.[3] As with any pharmacological agent, it is advisable to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

  • Problem: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous experimental buffer.

  • Cause: This is a common issue for hydrophobic compounds when the final concentration of the organic solvent (DMSO) is too low to maintain solubility in the aqueous medium.

  • Solutions:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% is generally well-tolerated by most cell types, but you may need to go slightly higher. Always test the vehicle (DMSO) alone as a control to ensure it does not affect your experimental results.

    • Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Pluronic F-127 or Tween 80, to your final working solution to improve solubility.

    • Sonication: Briefly sonicate the final working solution to aid in the dissolution of any microscopic precipitates.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.

Issue 2: Inconsistent or No Potentiation Observed

  • Problem: I am not observing the expected potentiation of the agonist response with this compound.

  • Causes and Solutions:

    • Suboptimal Agonist Concentration: The degree of potentiation by a PAM can be highly dependent on the agonist concentration used. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. Conversely, if the agonist concentration is too low, the resulting signal may be too small to detect a significant potentiation.

      • Recommendation: Use a sub-saturating concentration of your agonist (e.g., acetylcholine or choline). An EC10 to EC20 concentration (the concentration that elicits 10-20% of the maximal agonist response) is a good starting point for observing robust potentiation.[4] It is advisable to perform an agonist concentration-response curve first to determine the EC10-EC20 value in your system.

    • Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Cell Health and Receptor Expression: Verify the health of your cells and the expression of functional α7 nAChRs.

    • Incorrect this compound Concentration: Double-check your dilution calculations to ensure you are using the intended final concentration of this compound.

Issue 3: Direct Receptor Activation by this compound

  • Problem: I am observing a response when I apply this compound alone, without any agonist.

  • Cause: While this compound is primarily a PAM, some allosteric modulators can exhibit weak agonist activity at high concentrations. This is generally not a prominent feature of this compound.[1]

  • Solutions:

    • Concentration-Response Curve: Perform a concentration-response experiment with this compound alone to determine the threshold for any direct activation.

    • Use Lower Concentrations: If direct activation is observed, use lower concentrations of this compound that are still effective for potentiation but below the threshold for direct activation.

    • Control Experiments: Always include a control where this compound is applied in the absence of an agonist to quantify any direct effects.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Experimental SystemAgonist (Concentration)This compound ConcentrationObserved EffectReference
Xenopus oocytes (human α7 nAChR)Acetylcholine~0.98 µM (EC50)Potentiation of agonist-evoked current
Xenopus oocytes (rat α7 nAChR)Acetylcholine~1.12 µM (EC50)Potentiation of agonist-evoked current
Rat Hippocampal CA1 InterneuronsCholine10 µMIncreased choline-evoked α7 currents[2]

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound Potentiation in Hippocampal Slices

This protocol is adapted from methodologies used for studying nicotinic receptor modulation in hippocampal interneurons.

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats or mice according to standard laboratory procedures.

  • Recording Setup:

    • Use a submerged-style recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a rate of 2-3 ml/min, maintained at 30-32°C.

    • Visualize CA1 stratum radiatum interneurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Perform whole-cell patch-clamp recordings in voltage-clamp mode.

  • Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 5 NaCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

    • Agonist Solution: Prepare a stock solution of choline chloride in water. Dilute to the final working concentration (e.g., 1 mM) in aCSF.

    • This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Experimental Procedure:

    • Establish a stable whole-cell recording from a CA1 interneuron.

    • Apply the agonist (e.g., 1 mM choline) for a short duration (e.g., 2-5 seconds) using a local perfusion system to elicit a baseline α7 nAChR-mediated current.

    • Wash the slice with aCSF until the current returns to baseline.

    • Pre-incubate the slice with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the agonist and this compound for the same duration as the baseline application.

    • Record the potentiated current.

    • Wash out this compound and the agonist. Repeat with different concentrations of this compound to generate a concentration-response curve.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound. Express the potentiated response as a percentage of the baseline response.

Protocol 2: Calcium Imaging of α7 nAChR Activity using this compound in SH-SY5Y Cells

This protocol provides a general framework for using this compound in a calcium imaging assay with a neuroblastoma cell line endogenously or exogenously expressing α7 nAChRs.

  • Cell Culture: Culture SH-SY5Y cells expressing α7 nAChRs on glass-bottom dishes suitable for fluorescence microscopy.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C.

    • Wash the cells gently with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.

  • Solutions:

    • Imaging Buffer: HBSS with 20 mM HEPES and 2 mM CaCl2.

    • Agonist Solution: Prepare a stock solution of acetylcholine in water. Dilute to the final working concentration (e.g., EC20) in the imaging buffer.

    • This compound Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentrations in the imaging buffer.

  • Imaging Procedure:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Apply the agonist at its EC20 concentration and record the change in fluorescence.

    • Wash the cells with imaging buffer.

    • Pre-incubate the cells with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the agonist and this compound and record the potentiated calcium response.

    • Perform experiments with different concentrations of this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0).

    • Compare the ΔF/F0 in response to the agonist alone versus the agonist plus this compound.

Visualizations

signaling_pathway cluster_0 Without this compound cluster_1 With this compound Agonist Agonist (e.g., ACh) nAChR_closed α7 nAChR (Closed) Agonist->nAChR_closed Binds nAChR_open α7 nAChR (Open) nAChR_closed->nAChR_open Brief Opening Ion_influx_low Cellular Response (Low Magnitude) nAChR_open->Ion_influx_low Low Ca2+ Influx nAChR_desensitized α7 nAChR (Desensitized) nAChR_open->nAChR_desensitized Rapid Desensitization A867744 This compound nAChR_closed_PAM α7 nAChR (Closed) A867744->nAChR_closed_PAM Binds to Allosteric Site Agonist_PAM Agonist (e.g., ACh) Agonist_PAM->nAChR_closed_PAM Binds nAChR_open_PAM α7 nAChR (Open, Potentiated) nAChR_closed_PAM->nAChR_open_PAM Prolonged Opening Ion_influx_high Cellular Response (High Magnitude) nAChR_open_PAM->Ion_influx_high High Ca2+ Influx nAChR_desensitized_slow α7 nAChR (Desensitized) nAChR_open_PAM->nAChR_desensitized_slow Slowed Desensitization

Caption: α7 nAChR signaling with and without this compound.

troubleshooting_workflow Start Start: Optimizing this compound Concentration Concentration_Response Perform Agonist Concentration-Response Curve Start->Concentration_Response Determine_EC20 Determine Agonist EC20 Concentration_Response->Determine_EC20 A867744_CRC Perform this compound Concentration-Response Curve (at Agonist EC20) Determine_EC20->A867744_CRC Optimal_Conc Identify Optimal this compound Concentration for Potentiation A867744_CRC->Optimal_Conc No_Potentiation Issue: No or Low Potentiation A867744_CRC->No_Potentiation If potentiation is not as expected Check_Solubility Troubleshoot: Check for Precipitation No_Potentiation->Check_Solubility Yes Check_Agonist_Conc Troubleshoot: Verify Agonist Concentration No_Potentiation->Check_Agonist_Conc No Check_Compound Troubleshoot: Check Compound Integrity No_Potentiation->Check_Compound No Check_Solubility->A867744_CRC Adjust protocol Check_Agonist_Conc->Concentration_Response Re-evaluate Check_Compound->Start Use fresh compound

Caption: Workflow for optimizing this compound concentration.

References

preventing A-867744 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-867744. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mM or greater being achievable.[1][3][4] For cellular experiments, it is crucial to use high-purity, anhydrous (hygroscopic) DMSO to minimize the introduction of water, which can affect compound stability.[1][2][3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of your this compound stock solution, it is recommended to aliquot it into single-use volumes and store them at -80°C.[1][2][3] Under these conditions, the solution is stable for up to two years.[1][2][3] For shorter-term storage (up to one year), -20°C is also acceptable.[1][2][3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[5][6]

Q3: Can I store this compound in its solid form?

A3: Yes, this compound as a solid powder is stable for extended periods. For long-term storage (up to 3 years), it should be kept at -20°C.[2][3] For shorter durations (up to 2 years), storage at 4°C is also an option.[2][3] It is advisable to bring the vial to room temperature in a desiccator before opening to prevent condensation.[7]

Q4: My this compound solution has precipitated. What should I do?

A4: If you observe precipitation in your stock solution, do not use it directly. First, try to redissolve the compound by gentle warming and/or sonication.[1][2] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.[8] To avoid precipitation when diluting the DMSO stock into aqueous buffers, it is recommended to make intermediate dilutions in DMSO before adding to the final aqueous medium.[7]

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over Time

Symptoms:

  • Diminished or inconsistent results in biological assays.

  • A gradual decrease in the expected pharmacological effect.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation This compound contains a benzenesulfonamide and a pyrrole moiety, which can be susceptible to degradation. Ensure proper storage conditions are maintained (-80°C for long-term storage).[1][2][3] Avoid exposure to strong acids or bases, as sulfonamides can undergo hydrolysis.[1][7][8] Protect the solution from light to prevent potential photodegradation.[8]
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed.[5][6]
Solvent Quality Use high-purity, anhydrous DMSO to prepare stock solutions.[1][2][3] Water content in DMSO can promote hydrolysis of the compound.[7]
Issue 2: Incomplete Solubilization or Precipitation

Symptoms:

  • Visible particulate matter in the stock solution.

  • Cloudiness or precipitation upon dilution into aqueous media.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Solubility in the Chosen Solvent While highly soluble in DMSO, ensure you are not exceeding the solubility limit. If using other solvents like ethanol, gentle warming may be required to achieve a concentration of 10 mM.[4]
"Salting Out" Effect When diluting a concentrated DMSO stock into an aqueous buffer, the compound can precipitate. To mitigate this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous experimental medium.[7]
Incorrect pH of the Final Solution The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, consider if the pH of your final assay buffer is appropriate.

Data Summary

This compound Storage Recommendations
Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[2][3]
Solid (Powder)4°CUp to 2 years[2][3]
In DMSO-80°CUp to 2 years[1][2][3]
In DMSO-20°CUp to 1 year[1][2][3]
This compound Solubility
Solvent Maximum Concentration Reference
DMSO≥ 100 mM[1][3][4]
Ethanol10 mM (with gentle warming)[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature in a desiccator.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. (Molecular Weight of this compound: 402.89 g/mol )

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]

  • Aliquot the stock solution into single-use, tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage.[1][2][3]

Visualizations

G Potential Degradation Pathways of this compound cluster_degradation Degradation Factors cluster_products Potential Degradation Products A867744 This compound (in Stock Solution) Hydrolysis Hydrolysis (e.g., from water in DMSO) A867744->Hydrolysis susceptible benzenesulfonamide moiety Photodegradation Photodegradation (from light exposure) A867744->Photodegradation potential ThermalStress Thermal Stress (from freeze-thaw cycles) A867744->ThermalStress accelerates degradation HydrolyzedSulfonamide Hydrolyzed Sulfonamide Hydrolysis->HydrolyzedSulfonamide PyrroleRingOpening Pyrrole Ring-Opened Products Hydrolysis->PyrroleRingOpening OtherDegradants Other Uncharacterized Degradants Photodegradation->OtherDegradants ThermalStress->OtherDegradants

Caption: Potential degradation pathways for this compound in solution.

G Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, aliquoted, protected from light) start->check_storage check_solvent Check Solvent Quality (Anhydrous, high-purity DMSO) check_storage->check_solvent Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Improper check_handling Review Handling Procedures (Avoid repeated freeze-thaw cycles) check_solvent->check_handling Solvent OK check_solvent->prepare_fresh Solvent Contaminated check_handling->prepare_fresh Handling Issue Identified issue_resolved Issue Resolved check_handling->issue_resolved Handling OK prepare_fresh->issue_resolved

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

troubleshooting A-867744 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to an agonist. A unique characteristic of this compound is its dual modulatory behavior. In the presence of a prolonged application of an agonist, it acts as a typical Type II PAM, slowing the receptor's desensitization and prolonging the ion channel opening.[2] However, with brief agonist pulses, it behaves more like a Type I PAM, increasing the peak current with less effect on desensitization kinetics.[2] This dual nature is crucial to consider when designing and interpreting experiments.

Q2: What is the potency and selectivity of this compound?

This compound exhibits an EC50 of approximately 1.0 µM for potentiating acetylcholine-evoked currents at human α7 nAChRs.[1][3] It is reported to be selective, showing no activity at 5-HT3A receptors.[3][4] While some reports indicate no activity at α3β4 and α4β2 nAChRs, other studies suggest that, like some other Type II PAMs, this compound can inhibit the function of these nAChR subtypes.[4][5]

Q3: What are the known off-target effects of this compound?

Direct off-target binding to other receptors appears to be minimal, with studies indicating no activity at the 5-HT3A receptor.[3][4] However, an important consideration is the potential for inhibitory effects on other nAChR subtypes, specifically α3β4 and α4β2.[5] Additionally, as a Type II PAM, this compound's potentiation of α7 nAChR activity leads to downstream signaling, primarily through increased intracellular calcium (Ca2+) influx and subsequent activation of pathways like ERK1/2 phosphorylation. While one study has shown this compound is not cytotoxic, it is important to consider that excessive and prolonged elevation of intracellular Ca2+ can be a concern with highly potent Type II PAMs.[6]

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO and ethanol. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions should be stored at -20°C or -80°C to ensure stability.[1]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in functional assays.

  • Possible Cause: The dual Type I/Type II PAM behavior of this compound is highly dependent on the duration of the agonist application. Brief applications will favor a Type I effect (peak current enhancement), while prolonged applications will result in a Type II effect (prolonged channel opening and reduced desensitization).

  • Solution: Carefully control and document the timing of agonist application in your experimental protocol. Consider whether a Type I or Type II effect is more relevant to your biological question. It may be necessary to test both short and long agonist application times to fully characterize the effect of this compound in your system.

Problem 2: Lack of potentiation or weak effect of this compound.

  • Possible Cause: The concentration of the co-applied agonist may be suboptimal. PAMs enhance the effect of an agonist, so an appropriate concentration of agonist is required to observe the modulatory effect.

  • Solution: Perform a concentration-response curve for your agonist of choice (e.g., acetylcholine, choline) in your specific assay system. For assessing the effect of this compound, use an agonist concentration that elicits a submaximal response (typically in the EC10-EC20 range).

  • Possible Cause: The expression level of α7 nAChRs in your cell line or tissue preparation may be too low.

  • Solution: Confirm the expression of functional α7 nAChRs in your experimental system using techniques such as Western blotting, qPCR, or by testing a known α7 nAChR agonist.

Problem 3: Observing inhibitory effects in your experimental system.

  • Possible Cause: Your cells or tissue may express α3β4 or α4β2 nAChRs, which can be inhibited by this compound.

  • Solution: Characterize the nAChR subtype expression in your experimental model. If α3β4 or α4β2 receptors are present, consider using a more specific α7 nAChR agonist or using a cell line with a more defined nAChR expression profile.

Problem 4: Suspected cytotoxicity in your cell-based assays.

  • Possible Cause: Although this compound has been reported to be non-cytotoxic, prolonged and excessive influx of Ca2+ due to the potentiation of α7 nAChR activity by a Type II PAM can potentially lead to cell death in sensitive cell types or under certain experimental conditions.

  • Solution: Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations in the presence of your chosen agonist. If cytotoxicity is observed, consider reducing the concentration of this compound or the agonist, or decreasing the incubation time.

Data Presentation

Table 1: On-Target Potency of this compound

Receptor SubtypeSpeciesAssay SystemAgonistParameterValueReference
α7 nAChRHumanXenopus oocytesAcetylcholineEC50~1.0 µM[1][3]
α7 nAChRRatXenopus oocytesAcetylcholineEC501.12 µM[4]

Table 2: Selectivity Profile of this compound

Receptor SubtypeSpeciesAssay SystemEffectQuantitative DataReference
5-HT3AHumanXenopus oocytesNo activityNot reported[3][4]
α3β4 nAChRHumanNot specifiedInhibitionIC50 not specified[5]
α4β2 nAChRHumanNot specifiedInhibitionIC50 not specified[5]

Experimental Protocols

Note: The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.

1. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus oocytes)

  • Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs.

  • Materials:

    • Xenopus oocytes expressing human α7 nAChRs.

    • Two-electrode voltage clamp setup.

    • Recording solution (e.g., Ba2+ Ringer's solution).

    • Acetylcholine (ACh) stock solution.

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare oocytes expressing α7 nAChRs.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Clamp the oocyte at a holding potential of -50 mV to -70 mV.

    • Establish a stable baseline current.

    • Apply a control pulse of ACh (at a submaximal concentration, e.g., EC10-EC20) and record the current response.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 1-5 minutes).

    • Co-apply ACh and this compound and record the potentiated current response.

    • Wash out this compound and ACh.

    • Repeat with a range of this compound concentrations to generate a concentration-response curve.

  • Data Analysis: Measure the peak amplitude and/or the area under the curve of the current responses. Normalize the potentiated responses to the control ACh response and plot against the this compound concentration to determine the EC50.

2. Calcium Imaging (FLIPR Assay)

  • Objective: To measure the potentiation of agonist-induced intracellular calcium influx by this compound.

  • Materials:

    • Cell line endogenously or recombinantly expressing α7 nAChRs (e.g., PC12, SH-SY5Y).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • α7 nAChR agonist (e.g., PNU-282987, acetylcholine, or choline).

    • This compound stock solution in DMSO.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Plate cells in a 96- or 384-well plate and culture overnight.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer.

    • Place the cell plate in the FLIPR instrument.

    • Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 5-15 minutes).

    • Add the α7 nAChR agonist (at a submaximal concentration) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Measure the peak fluorescence response or the area under the curve. Subtract the background fluorescence and normalize the data to a control (agonist alone). Plot the normalized response against the this compound concentration to determine the EC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening a867744 This compound a867744->alpha7 Binds to allosteric site agonist Agonist (e.g., ACh) agonist->alpha7 Binds to orthosteric site erk ERK1/2 Phosphorylation ca_influx->erk cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) erk->cellular_response

Caption: Signaling pathway of this compound at the α7 nAChR.

Troubleshooting_Workflow start Experiment with this compound issue Unexpected or Inconsistent Results? start->issue check_agonist Verify Agonist Application Time (Brief vs. Prolonged) issue->check_agonist Yes resolution Refine Protocol and Re-run issue->resolution No check_concentration Optimize Agonist Concentration (EC10-EC20) check_agonist->check_concentration check_expression Confirm α7 nAChR Expression check_concentration->check_expression check_offtarget Consider Off-Target Inhibition (α3β4, α4β2) check_expression->check_offtarget check_cytotoxicity Assess Cell Viability check_offtarget->check_cytotoxicity check_cytotoxicity->resolution

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing In Vivo Brain Penetrance of A-867744

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The focus of this guide is to address common challenges and provide actionable strategies for improving its brain penetrance in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] It does not activate the receptor on its own but enhances the effect of the endogenous agonist, acetylcholine, by binding to an allosteric site on the receptor.[2] This modulation leads to an increase in the frequency and duration of the ion channel opening, thereby amplifying the downstream signaling cascade. This compound is classified as a type II PAM, which means it can significantly prolong the receptor's activation state.[1]

Q2: Is this compound brain penetrant?

Yes, this compound is described as a brain-penetrant molecule.[3] However, for many α7 nAChR PAMs, the brain-to-plasma concentration ratio is often less than or equal to one, suggesting that achieving high concentrations in the central nervous system (CNS) can be a challenge.[4]

Q3: What are the main signaling pathways activated by the α7 nAChR?

The activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades. The two primary pathways implicated in its neuroprotective and cognitive-enhancing effects are:

  • The PI3K/Akt Pathway: Influx of Ca²⁺ through the α7 nAChR can activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway is crucial for promoting cell survival and plasticity.

  • The JAK2/STAT3 Pathway: The α7 nAChR can also associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3), which then translocates to the nucleus to regulate gene expression related to anti-inflammatory and pro-survival responses.

Q4: What are the potential therapeutic applications of this compound?

Due to its role in modulating cholinergic signaling in the brain, this compound and other α7 nAChR PAMs have been investigated for their potential in treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][5]

Troubleshooting Guide: Improving this compound Brain Penetrance

This guide addresses common issues that may arise during in vivo studies with this compound and offers potential solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or undetectable brain concentrations of this compound. Poor solubility of the compound in the chosen vehicle.- Optimize Vehicle Formulation: this compound is soluble in DMSO and ethanol. For in vivo administration, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or corn oil. Ensure the final concentration of DMSO is low to avoid toxicity. - Consider Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound in the vehicle.
Inefficient absorption from the administration site (e.g., intraperitoneal or oral).- Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies and generally offers better bioavailability than oral administration for many compounds. However, oral gavage can also be effective if the compound has good oral bioavailability. - Dose Escalation: If brain concentrations are low, a careful dose-escalation study may be necessary. Monitor for any potential adverse effects.
High plasma protein binding.- Measure Unbound Fraction: The biologically active concentration is the unbound fraction of the drug. While total brain-to-plasma ratio is a useful metric, determining the unbound concentration in both plasma and brain (Kp,uu) will provide a more accurate measure of target engagement. - Co-administration with Displacers (Advanced): In some research settings, co-administration with a compound that displaces the drug from plasma proteins can increase the free fraction, but this can also alter the overall pharmacokinetics and should be approached with caution.
Variability in brain concentrations between animals. Inconsistent administration technique.- Standardize Injection Procedure: Ensure consistent injection volume, speed, and location for IP injections. For oral gavage, ensure the compound is delivered directly to the stomach. - Fasting: For oral administration, fasting the animals overnight can reduce variability in gastric emptying and absorption.
Animal-to-animal differences in metabolism.- Use of Inbred Strains: Using genetically homogenous inbred strains of mice or rats can help reduce metabolic variability. - Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) in both plasma and brain to ensure that tissue collection for your efficacy studies is timed appropriately.
Lack of expected CNS-mediated pharmacological effect despite detectable brain concentrations. Insufficient target engagement.- Relate Brain Concentration to In Vitro Potency: Compare the measured unbound brain concentrations to the in vitro EC50 or IC50 values for this compound's potentiation of the α7 nAChR. The brain concentration should ideally be several-fold higher than the in vitro potency to ensure adequate target engagement. - Re-evaluate Dose: The administered dose may need to be increased to achieve therapeutic concentrations in the brain.
Rapid metabolism in the brain.- Inhibition of Brain Efflux Transporters (Advanced): this compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). Co-administration with known inhibitors of these transporters can increase brain retention. This is a complex experimental approach and requires careful consideration of potential drug-drug interactions.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound and a comparable α7 nAChR PAM.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
EC₅₀ (ACh-evoked currents)Human0.98 µM[3]
EC₅₀ (ACh-evoked currents)Rat1.12 µM[3]

Table 2: In Vivo Brain Concentrations of a Comparable α7 nAChR PAM (Compound 6)

Animal ModelDose & RouteTime Post-DoseBrain ConcentrationReference
DBA/2 Mice0.3 mg/kg, i.v.10 min≈ 1 µM[6]
DBA/2 Mice0.3 mg/kg, i.v.90 min≈ 0.3 µM[6]
NSA Mice0.3 mg/kg, oral120-150 min (Cₘₐₓ)≈ 0.3 µM[6]

Experimental Protocols

1. In Vivo Administration of an α7 nAChR PAM (Adapted for this compound)

This protocol is adapted from a study using PNU-120596, another α7 nAChR PAM, and provides a starting point for the in vivo administration of this compound.[7]

  • Vehicle Preparation:

    • Prepare a 1:1:18 vehicle solution consisting of 1 volume of ethanol, 1 volume of Emulphor-620, and 18 volumes of distilled water.

    • Alternatively, for a suspension, this compound can be prepared in a vehicle of 10% DMSO and 90% Corn Oil.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Dissolve the this compound powder in the appropriate vehicle. If using the DMSO/Corn Oil vehicle, first dissolve the compound in DMSO and then add the corn oil.

    • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Administration:

    • Administer the this compound solution to the animals via intraperitoneal (IP) injection.

    • The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

2. Brain Tissue Homogenization and Analysis

  • Tissue Collection: At the desired time point after this compound administration, euthanize the animal according to approved institutional protocols.

  • Brain Extraction: Perfuse the animal with ice-cold saline to remove blood from the brain. Quickly dissect the brain and rinse it in ice-cold saline.

  • Homogenization:

    • Weigh the brain tissue.

    • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (e.g., 4 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Sample Processing:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Quantification:

    • Analyze the concentration of this compound in the supernatant using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Similarly, analyze the concentration of this compound in plasma samples collected at the same time point.

    • Calculate the brain-to-plasma concentration ratio.

Visualizations

experimental_workflow Experimental Workflow for Improving this compound Brain Penetrance cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis cluster_eval Evaluation & Refinement prep_compound This compound Formulation admin_route Route Selection (e.g., IP, Oral) prep_compound->admin_route prep_vehicle Vehicle Optimization (e.g., DMSO/PEG300/Tween-80/Saline) prep_vehicle->prep_compound admin_dose Dose-Response Study admin_route->admin_dose pk_sampling Blood & Brain Sampling (Time Course) admin_dose->pk_sampling pk_quant LC-MS/MS Quantification pk_sampling->pk_quant pk_ratio Calculate Brain-to-Plasma Ratio pk_quant->pk_ratio eval_target Compare Brain Levels to In Vitro Potency pk_ratio->eval_target eval_effect Assess CNS Pharmacological Effect eval_target->eval_effect refine Refine Protocol (Dose, Vehicle, Route) eval_effect->refine refine->prep_compound

Caption: Workflow for optimizing this compound brain penetrance.

signaling_pathways α7 nAChR Downstream Signaling Pathways cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_jak JAK2/STAT3 Pathway nAChR α7 nAChR JAK2 JAK2 nAChR->JAK2 Ca_influx Ca²⁺ Influx nAChR->Ca_influx A867744 This compound (PAM) A867744->nAChR ACh Acetylcholine ACh->nAChR PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Plasticity Akt->Survival STAT3 STAT3 JAK2->STAT3 Gene Gene Expression (Anti-inflammatory, Pro-survival) STAT3->Gene Ca_influx->PI3K

Caption: Key signaling pathways modulated by α7 nAChR activation.

References

A-867744 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of A-867744, a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChR).[1][2][3] Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon receipt?

Upon receipt, this compound powder should be stored at +4°C for up to two years or at -20°C for up to three years.[4][5]

2. What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM (40.29 mg/mL).[2][3][6][7] this compound is also soluble in ethanol up to 10 mM with gentle warming.[2][3][6][7] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial or a properly stored anhydrous grade of DMSO to ensure maximum solubility.[1][4][5]

3. How should I store stock solutions of this compound?

Stock solutions of this compound in an organic solvent such as DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[1][4][5]

4. What is the stability of this compound in aqueous solutions or cell culture media?

There is limited published data on the long-term stability of this compound in aqueous solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[5][6] For in vitro experiments, it is best practice to prepare working solutions fresh from a DMSO stock solution just before use.

5. How can I prepare this compound for in vivo administration?

Two common protocols for preparing this compound for in vivo use to achieve a clear solution with a solubility of at least 2.5 mg/mL are:[1]

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solvents should be added sequentially and mixed thoroughly.[1]

  • Protocol 2: 10% DMSO and 90% Corn Oil. The solvents should be added sequentially and mixed thoroughly.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution Improper storage (e.g., repeated freeze-thaw cycles, moisture absorption by DMSO).Discard the solution and prepare a fresh stock solution using a new aliquot of this compound and fresh, anhydrous DMSO.
Precipitation observed in working solution Low solubility in the aqueous buffer or medium.If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can be used to aid dissolution.[1] Consider if the final concentration of DMSO is sufficient to maintain solubility.
Inconsistent or unexpected experimental results Degradation of this compound in the working solution.Always prepare aqueous working solutions fresh before each experiment. Avoid storing this compound in aqueous buffers for extended periods.
Inaccurate concentration of the stock solution.Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method.
Issues with the biological system (e.g., cell health, receptor expression).Ensure the health and viability of your cells and confirm the expression of the α7 nAChR.

Data Summary Tables

Table 1: Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder) +4°CUp to 2 years[4][5]
-20°CUp to 3 years[4][5]
In Solvent (e.g., DMSO) -20°CUp to 1 year[1][4][5]
-80°CUp to 2 years[1][4][5]

Table 2: Solubility of this compound

Solvent Maximum Concentration Notes
DMSO ≥ 100 mM (≥ 40.29 mg/mL)[3][6][7]Use fresh, anhydrous DMSO.[1][4][5]
Ethanol 10 mM (4.03 mg/mL)[3][6][7]Gentle warming may be required.[3][6][7]

Experimental Protocols & Visualizations

Preparation of a 10 mM Stock Solution in DMSO

This workflow outlines the steps for preparing a stock solution of this compound.

G cluster_0 Preparation of 10 mM this compound Stock Solution start Start weigh Accurately weigh this compound (MW: 402.89 g/mol) start->weigh add_dmso Add appropriate volume of anhydrous DMSO weigh->add_dmso dissolve Vortex or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Troubleshooting Workflow for Inconsistent Results

This decision tree can help diagnose issues when experimental results with this compound are not as expected.

G cluster_1 Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Was the working solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh working solution and repeat experiment. check_solution->prepare_fresh No check_stock Is the stock solution within its expiry and stored correctly? check_solution->check_stock Yes prepare_fresh->start new_stock Prepare a new stock solution. check_stock->new_stock No check_cells Are the cells healthy and expressing the target receptor? check_stock->check_cells Yes new_stock->start validate_cells Validate cell health and receptor expression. check_cells->validate_cells No contact_support Contact Technical Support for further assistance. check_cells->contact_support Yes validate_cells->start

Decision tree for troubleshooting experimental issues.
This compound Mechanism of Action

This compound is a Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It binds to a site on the receptor that is distinct from the acetylcholine (ACh) binding site. This binding potentiates the receptor's response to an agonist like ACh.

G cluster_2 This compound Signaling Pathway ACh Acetylcholine (ACh) (Agonist) nAChR α7 nAChR ACh->nAChR Binds to orthosteric site A867744 This compound (PAM) A867744->nAChR Binds to allosteric site Potentiation Receptor Potentiation nAChR->Potentiation Ion_Flow Increased Cation Influx (e.g., Ca²⁺, Na⁺) Potentiation->Ion_Flow Cellular_Response Downstream Cellular Response Ion_Flow->Cellular_Response

Simplified signaling pathway for this compound action.

References

Technical Support Center: Addressing Potential A-867744-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using A-867744, a potent, selective, type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). While published studies in specific cell lines have not shown this compound to be cytotoxic, its mechanism of action, which involves prolonging the opening of the Ca2+-permeable α7 nAChR channel, raises the potential for calcium overload-induced cytotoxicity under certain experimental conditions. This guide is designed to help you troubleshoot unexpected cell death and ensure the robustness of your experimental results.

Troubleshooting Guide

Here are answers to specific issues you might encounter during your experiments with this compound.

Question 1: I am observing unexpected cell death in my cultures treated with this compound. Where should I start my investigation?

Answer: When encountering unexpected cytotoxicity, it is crucial to first verify the fundamental parameters of your experiment.

  • Confirm Reagent Integrity:

    • Ensure your this compound stock solution is correctly prepared and has been stored properly to prevent degradation. Refer to the solubility and storage data in Table 2.

    • Verify the purity of the this compound lot you are using.

  • Optimize Concentration and Exposure Time:

    • This compound potentiates acetylcholine (ACh)-evoked currents with an EC50 value of approximately 1 µM[1]. In studies where no cytotoxicity was observed, concentrations up to 30 µM were used for 24 to 72 hours in PC12 and primary rat cortical neurons[2].

    • Troubleshooting Step: Perform a dose-response and time-course experiment to identify a non-toxic concentration and exposure window for your specific cell type. Start with a concentration range of 0.1 µM to 10 µM.

  • Review Cell Culture Conditions:

    • Ensure your cells are healthy and not overly confluent before treatment.

    • Check for any contaminants in your cell culture.

    • Be aware that the presence of endogenous α7 nAChR agonists (like choline in some culture media) could be potentiated by this compound.

Question 2: I have validated my experimental setup, but cytotoxicity persists. Could this be an on-target effect related to excessive α7 nAChR activation?

Answer: Yes, it is possible. As a type II PAM, this compound prolongs the desensitization of α7 nAChRs, leading to sustained Ca2+ influx upon agonist binding[2]. Excessive intracellular calcium can trigger various cell death pathways[3][4][5].

  • Troubleshooting Step: To determine if the observed cytotoxicity is mediated by α7 nAChR, perform a co-treatment experiment with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA). If MLA rescues the cells from this compound-induced death, it strongly suggests an on-target effect due to receptor over-activation.

Question 3: How can I identify the specific cell death pathway being activated (e.g., apoptosis, necroptosis)?

Answer: Differentiating the mode of cell death is a critical step in understanding the cytotoxic mechanism.

  • Apoptosis: This is a programmed form of cell death characterized by cell shrinkage, membrane blebbing, and activation of a family of proteases called caspases.

    • Detection Method: Use a Caspase-3 activity assay to measure the activity of the key executioner caspase. An increase in caspase-3 activity is a hallmark of apoptosis.

    • Troubleshooting Tool: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor prevents cell death, apoptosis is the likely mechanism.

  • Necroptosis: This is a regulated form of necrosis that is independent of caspases and is mediated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL[6].

    • Detection Method: The most reliable way to identify necroptosis is to detect the phosphorylation of MLKL (p-MLKL) via Western blotting[7][8].

    • Troubleshooting Tool: Use specific inhibitors of necroptosis. Co-treat with a RIPK1 inhibitor (e.g., Necrostatin-1) or a RIPK3 inhibitor. If these inhibitors rescue your cells, necroptosis is likely involved.

Question 4: Is it possible that off-target effects of this compound are responsible for the cytotoxicity?

Answer: While this compound is reported to be selective for α7 nAChRs over 5-HT3A, α3β4, and α4β2 nAChRs at tested concentrations, off-target effects at higher concentrations or in different cellular contexts cannot be entirely ruled out[9]. Some studies have shown that this compound can inhibit responses of α3β4 and α4β2 nAChRs[10].

  • Troubleshooting Step:

    • If possible, use a cell line that does not express the potential off-target receptors to see if the cytotoxicity is still present.

    • Compare the effects of this compound with another structurally different α7 nAChR type II PAM. If both induce similar cytotoxicity, it is more likely an on-target effect.

Question 5: Could secondary effects like Endoplasmic Reticulum (ER) Stress or Reactive Oxygen Species (ROS) production be implicated in the cell death?

Answer: Yes, sustained calcium overload can lead to both ER stress and the generation of ROS, which can independently or collectively contribute to cell death.

  • ER Stress: The ER is a major intracellular calcium store. Disruption of ER calcium homeostasis can trigger the unfolded protein response (UPR) and, if prolonged, lead to apoptosis[11][12][13][14].

    • Detection Method: Assess the expression of ER stress markers, such as phosphorylated PERK, IRE1α, or ATF6, by Western blotting.

  • Reactive Oxygen Species (ROS): Calcium overload in mitochondria can disrupt the electron transport chain, leading to the production of ROS[15][16][17][18].

    • Detection Method: Use fluorescent probes like DCFDA or MitoSOX to measure intracellular or mitochondrial ROS levels, respectively.

    • Troubleshooting Tool: Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to determine if scavenging ROS can mitigate the cytotoxicity.

Frequently Asked Questions (FAQs)

Is this compound generally considered to be cytotoxic? No. Published studies using PC12 cells and primary rat cortical neurons have shown that this compound does not have a detrimental effect on cell integrity or viability at concentrations up to 30 µM[2][19]. However, the potential for Ca2+-induced toxicity due to prolonged α7 nAChR activation exists, especially in other cell types or under different experimental conditions[19].

What is the mechanism of action of this compound? this compound is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. It binds to a site on the receptor that is different from the acetylcholine binding site. This binding potentiates the receptor's response to an agonist (like acetylcholine or choline) and, characteristic of type II PAMs, significantly slows the receptor's desensitization, leading to a prolonged ion channel opening[1][2].

What are the recommended working concentrations for in vitro experiments? The EC50 for this compound's potentiation of ACh-evoked currents is approximately 1 µM[1][20]. For functional assays, concentrations in the range of 1-10 µM are commonly used[1]. If you are observing cytotoxicity, it is recommended to perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM).

How should I prepare and store this compound? this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming)[9]. It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C for up to a year or at -80°C for up to two years[21][22]. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, the working solution should be prepared fresh on the same day[21].

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterSpeciesValueReceptor/ChannelReference
EC50Human0.98 µMα7 nAChR[9]
EC50Rat1.12 µMα7 nAChR[9][20]

Table 2: Solubility and Storage of this compound

ParameterValueReference
Solubility
DMSO≥ 100 mg/mL (248.21 mM)[22]
Ethanol10 mM (with gentle warming)[9]
Storage (Stock Solution)
-20°C1 year[21][22]
-80°C2 years[21][22]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability[23][24][25][26].

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and controls, including vehicle-only) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the experimental wells. Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key marker of apoptosis, by detecting the cleavage of a colorimetric substrate (e.g., DEVD-pNA)[6][27][28][29].

  • Sample Preparation:

    • Treat cells with this compound as desired. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • Collect both adherent and suspension cells and pellet them by centrifugation (1-5 x 10^6 cells).

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer, incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add 50-200 µg of protein from each sample lysate per well. Adjust the volume to 50 µL with cell lysis buffer.

    • Prepare a reaction buffer containing 10 mM DTT. Add 50 µL of this 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well to achieve a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance readings of the this compound-treated samples to the negative control to determine the fold-increase in caspase-3 activity.

Protocol 3: Detection of Necroptosis by Western Blotting for Phospho-MLKL

This protocol provides a method to detect the activation of the necroptosis pathway[7][8][30].

  • Cell Treatment and Lysis:

    • Treat cells with this compound. Include appropriate controls: a negative control (vehicle) and a positive control for necroptosis induction (e.g., TNFα + a pan-caspase inhibitor like z-VAD-fmk in a responsive cell line like HT-29).

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: An increased band intensity for phospho-MLKL in the this compound-treated samples compared to the negative control indicates the activation of necroptosis. It is recommended to also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.

Mandatory Visualizations

G A867744 This compound (Type II PAM) a7nAChR α7 nAChR A867744->a7nAChR binds Agonist Agonist (e.g., ACh, Choline) Agonist->a7nAChR activates Ca_influx Prolonged Ca2+ Influx a7nAChR->Ca_influx prolongs Ca_overload Cytosolic Ca2+ Overload Ca_influx->Ca_overload Mito Mitochondria Ca_overload->Mito ER Endoplasmic Reticulum (ER) Ca_overload->ER RIPK RIPK1/RIPK3 Activation Ca_overload->RIPK Mito_Ca Mitochondrial Ca2+ Uptake Mito->Mito_Ca ER_Stress ER Stress ER->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mito_Ca->ROS MPT Mitochondrial Permeability Transition (MPT) Mito_Ca->MPT Caspase Caspase Activation ER_Stress->Caspase ROS->RIPK MPT->Caspase Apoptosis Apoptosis Caspase->Apoptosis MLKL MLKL Phosphorylation RIPK->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Potential signaling pathways for this compound-induced cytotoxicity.

G start Start: Unexpected Cell Death Observed with this compound step1 Step 1: Verify Basics - Reagent Integrity - Concentration (Dose-Response) - Exposure Time (Time-Course) start->step1 q1 Cytotoxicity Persists? step1->q1 step2 Step 2: Test On-Target Effect Co-treat with α7 nAChR antagonist (e.g., MLA) q1->step2 Yes end_no_issue Conclusion: Issue Resolved by Optimizing Conditions q1->end_no_issue No q2 Cell Death Rescued? step2->q2 step3 Step 3: Characterize Death Pathway - Caspase-3 Assay (Apoptosis) - p-MLKL Western Blot (Necroptosis) q2->step3 Yes off_target Consider Off-Target Effects or Other Stressors q2->off_target No step4 Step 4: Use Pathway Inhibitors - Pan-caspase inhibitor (e.g., Z-VAD-FMK) - RIPK1 inhibitor (e.g., Nec-1) step3->step4 step5 Step 5: Investigate Secondary Effects - ROS measurement (e.g., DCFDA) - ER Stress markers (e.g., p-PERK) step4->step5 end_on_target Conclusion: On-Target Cytotoxicity via α7 nAChR Over-activation step5->end_on_target

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

References

minimizing variability in A-867744 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-867744. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results obtained using this potent and selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to an orthosteric agonist like acetylcholine (ACh). It binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event increases the apparent potency and efficacy of the agonist. This compound is characterized by a fast onset and offset of modulation.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming).[2] For long-term storage, it is recommended to store the solid compound at +4°C.[2] Stock solutions in DMSO can be stored at -20°C or -80°C. To minimize variability from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.

Q3: Is this compound selective for the α7 nAChR?

This compound exhibits high selectivity for the α7 nAChR. Studies have shown that it displays no significant activity at α3β4 and α4β2 nAChR subtypes at concentrations where it potentiates α7 nAChRs. However, as with any pharmacological tool, off-target effects can be observed at higher concentrations. It is crucial to use the lowest effective concentration to maintain selectivity.

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

Possible Causes & Solutions:

  • Inconsistent Agonist Concentration: The potentiating effect of this compound is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine). Small variations in the agonist concentration, especially when using a concentration on the steep part of the agonist's dose-response curve (e.g., EC20), can lead to significant differences in the observed potentiation.

    • Recommendation: Prepare a fresh, large batch of agonist solution for each experiment to ensure consistency. Carefully determine the EC20 or a similar submaximal concentration of your agonist in your specific experimental system before starting potentiation experiments.

  • Compound Instability in Aqueous Solutions: While this compound is stable as a solid and in DMSO stock, its stability in aqueous cell culture media over extended periods (hours to days) may be limited. Degradation of the compound during the experiment will lead to a decrease in its effective concentration and thus, reduced potentiation.

    • Recommendation: For long-term experiments, it is advisable to perform a stability test of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC or a similar method. If instability is detected, consider more frequent media changes or a different experimental design with shorter incubation times.

  • Cell Health and Passage Number: The expression levels and sensitivity of α7 nAChRs can vary with cell health, confluence, and passage number.

    • Recommendation: Use cells that are in a healthy, logarithmic growth phase. Maintain a consistent cell seeding density and use cells within a defined, narrow range of passage numbers for all experiments.

  • Pipetting Errors: Inconsistent volumes of agonist or this compound solutions will directly impact the final concentrations and lead to variability.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For multi-well plate assays, consider using automated liquid handlers for improved precision.

Issue 2: Lower than Expected Potentiation

Possible Causes & Solutions:

  • Suboptimal Agonist Concentration: If the agonist concentration is too low or too high (saturating), the potentiation by this compound may be less pronounced.

    • Recommendation: Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound to determine the optimal agonist concentration for observing potentiation.

  • Compound Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.

    • Recommendation: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help.

  • Incorrect pH of Buffer: The activity of ion channels can be sensitive to the pH of the extracellular solution.

    • Recommendation: Ensure that the pH of all buffers and media is consistent and within the optimal range for your cells and the α7 nAChR (typically pH 7.2-7.4).

Issue 3: Inconsistent Electrophysiology Recordings

Possible Causes & Solutions:

  • Receptor Desensitization: α7 nAChRs are known for their rapid desensitization upon agonist application. As a type II PAM, this compound can modulate this desensitization, but inconsistent application times or intervals can still lead to variable results.

    • Recommendation: Use a rapid perfusion system to ensure fast and consistent application of agonist and this compound. Maintain a consistent interval between applications to allow for complete receptor recovery from desensitization.

  • Voltage-Clamp Quality: Poor voltage-clamp control can introduce significant variability into electrophysiological recordings.

    • Recommendation: Monitor series resistance and membrane resistance throughout the experiment. Discard any recordings where these parameters change significantly.

Data Presentation

ParameterValueSpecies/SystemReference
EC50 (Potentiation of ACh response) ~1.0 µMHuman α7 nAChR (in Xenopus oocytes)[1]
EC50 (Potentiation of ACh response) 1.12 µMRat α7 nAChR (in Xenopus oocytes)[3]
Off-Target Activity (α3β4 nAChR) No significant activityRecombinant
Off-Target Activity (α4β2 nAChR) No significant activityRecombinant
Off-Target Activity (5-HT3A Receptor) No significant activityRecombinant

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days at 16-18°C.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp the oocyte membrane potential at -70 mV.

    • Establish a stable baseline current.

  • Compound Application:

    • Apply a sub-maximal concentration of acetylcholine (ACh), typically the EC20, to elicit a control current response. The EC20 for ACh on human α7 nAChRs expressed in oocytes is typically in the range of 30-100 µM.

    • Wash the oocyte with Ringer's solution until the current returns to baseline.

    • Pre-apply this compound (e.g., 1 µM) for a defined period (e.g., 30-60 seconds).

    • Co-apply this compound with the same EC20 concentration of ACh and record the potentiated current.

  • Data Analysis: Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound. Calculate the fold-potentiation.

Calcium Flux Assay in α7-Expressing Cells (e.g., SH-SY5Y or CHO-K1 stable cell line)
  • Cell Culture: Plate cells expressing α7 nAChRs in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).

    • Add a sub-maximal concentration of an α7 agonist (e.g., choline or ACh).

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Measure the peak fluorescence response or the area under the curve after agonist addition. Compare the response in the presence and absence of this compound.

Visualizations

Signaling_Pathway ACh Acetylcholine (Agonist) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site Ion_Channel Ion Channel Opening alpha7->Ion_Channel Conformational Change A867744 This compound (PAM) A867744->alpha7 Binds to allosteric site Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Signaling pathway of this compound action on the α7 nAChR.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare α7-expressing cells Control Measure baseline response to agonist Prepare_Cells->Control Preincubation Pre-incubate cells with this compound Prepare_Cells->Preincubation Prepare_Agonist Prepare Agonist Solution (e.g., ACh EC₂₀) Prepare_Agonist->Control Potentiation Measure potentiated response to agonist + this compound Prepare_Agonist->Potentiation Prepare_A867744 Prepare this compound Solution Prepare_A867744->Preincubation Preincubation->Potentiation Compare Compare baseline vs. potentiated response Potentiation->Compare Calculate Calculate Fold-Potentiation / EC₅₀ Compare->Calculate

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic Start High Variability in Results? Check_Agonist Verify Agonist Concentration & Stability Start->Check_Agonist Yes Resolved Variability Minimized Start->Resolved No Check_Compound Assess this compound Stability in Media Check_Agonist->Check_Compound Check_Cells Standardize Cell Culture Conditions Check_Compound->Check_Cells Check_Pipetting Review Pipetting Technique & Calibration Check_Cells->Check_Pipetting Check_Pipetting->Resolved Issue Identified Unresolved Variability Persists Check_Pipetting->Unresolved No Obvious Issue

Caption: Troubleshooting logic for high variability in this compound experiments.

References

overcoming limitations of A-867744 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), this compound binds to an allosteric site on the receptor[1]. This binding enhances the receptor's response to acetylcholine by increasing the potency and maximal efficacy of the agonist-evoked currents[3]. As a Type II PAM, it also characteristically delays the desensitization of the receptor, leading to a prolonged ion channel opening in the presence of an agonist[1][4].

Q2: What is the reported potency of this compound?

In Xenopus oocytes expressing the α7 nAChR, this compound has been shown to potentiate acetylcholine-evoked currents with an EC50 value of approximately 1 μM[3]. For human and rat α7 receptors, the IC50 values for ACh-evoked currents are reported to be 0.98 μM and 1.12 μM, respectively.

Q3: What is the selectivity profile of this compound?

This compound has been reported to be selective for the α7 nAChR. Studies have shown that it does not exhibit activity at 5-HT3A, α3β4, or α4β2 nicotinic acetylcholine receptors[3]. However, like some other α7 PAMs, it has been noted to inhibit responses of α3β4 and α4β2 nAChRs at certain concentrations[2].

Q4: Has this compound been tested in clinical trials?

There is no public record of this compound entering clinical trials. Developed by Abbott Laboratories (now AbbVie), it appears that its development was discontinued during the preclinical phase. While the precise reasons for this have not been officially disclosed, challenges with this class of compounds often relate to their pharmacokinetic properties, potential for off-target effects, or concerns about long-term safety, such as the potential for cytotoxicity associated with prolonged receptor activation by Type II PAMs[1].

Q5: Is there a successor or structural analog to this compound in development?

Yes, a structural derivative of this compound, compound 3 [4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl) benzenesulfonamide], has been developed. This compound is also a potent and selective α7-PAM and has undergone Phase 1 clinical trials, where it was found to have a safe profile and excellent brain penetration[4].

Troubleshooting Guide

Issue 1: Inconsistent or unexpected electrophysiological recordings.

Question: My patch-clamp recordings show variable potentiation of α7 nAChR currents with this compound. What could be the cause?

Answer: The unique pharmacological profile of this compound can lead to varied results depending on the experimental conditions. It can behave as a Type II PAM in the presence of prolonged and moderate agonist concentrations, but more like a Type I PAM after short agonist pulses[4].

  • Troubleshooting Steps:

    • Agonist Application Time: Carefully control the duration of the agonist application. Short, rapid applications may result in less pronounced slowing of desensitization compared to longer applications.

    • Agonist Concentration: The concentration of the primary agonist (e.g., acetylcholine or choline) can influence the modulatory effect of this compound. Ensure you are using a consistent and appropriate concentration in your experiments.

    • Competition with other modulators: this compound and another common α7 PAM, PNU-120596, have been shown to compete for the same binding site. If both are used in the same experimental setup, be aware that this compound can slow the modulation mediated by PNU-120596[4].

    • Cell Health and Receptor Expression: Ensure the health of your expression system (e.g., oocytes or cell lines) and consistent expression levels of the α7 nAChR.

Issue 2: Concerns about potential cytotoxicity.

Question: I am concerned about potential Ca2+-induced cytotoxicity due to the Type II PAM nature of this compound. How can I assess and mitigate this risk in my experiments?

Answer: The concern for cytotoxicity with Type II α7 PAMs stems from their ability to delay receptor desensitization, which can lead to prolonged intracellular Ca2+ elevation[1]. Interestingly, one study found that this compound did not exhibit detrimental effects on cell integrity or viability in PC12 cells and rat primary cortical neurons. However, it is prudent to assess this in your specific experimental system.

  • Troubleshooting Steps:

    • Conduct Cytotoxicity Assays: Perform standard cytotoxicity assays such as the MTT assay (to measure metabolic activity) or a lactate dehydrogenase (LDH) release assay (to measure membrane integrity) in your cell model.

    • Monitor Intracellular Ca2+: Use a fluorescent Ca2+ indicator (e.g., Fura-2) to monitor changes in intracellular calcium levels upon co-application of an α7 agonist and this compound.

    • Limit Exposure Time: In your experimental design, consider limiting the duration of continuous exposure to high concentrations of both the agonist and this compound.

    • Include Proper Controls: Use a well-characterized Type II PAM known to induce cytotoxicity in some systems, like PNU-120596, as a positive control in your cytotoxicity assays.

Issue 3: Difficulty in replicating in vivo efficacy.

Question: I am not observing the expected pro-cognitive or sensory gating effects of this compound in my animal models. What could be the issue?

Answer: Translating in vitro potency to in vivo efficacy can be challenging due to pharmacokinetic and pharmacodynamic factors.

  • Troubleshooting Steps:

    • Pharmacokinetics: While this compound is reported to be brain penetrant, its specific pharmacokinetic profile (e.g., half-life, Cmax, bioavailability) is not extensively published. The dose and route of administration may need to be optimized for your specific animal model and experimental paradigm.

    • Endogenous Agonist Levels: As a PAM, this compound requires the presence of an endogenous agonist like acetylcholine to exert its effect. The levels of acetylcholine in the specific brain regions relevant to your behavioral task can influence the observed efficacy.

    • Behavioral Paradigm: The choice of behavioral assay is critical. This compound has shown efficacy in rodent models of sensory gating. Ensure that the chosen paradigm is sensitive to the modulation of α7 nAChR function.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterReceptorExpression SystemValueReference
EC50α7 nAChRXenopus oocytes~1 μM[3]
IC50Human α7 nAChRXenopus oocytes0.98 μM
IC50Rat α7 nAChRXenopus oocytes1.12 μM

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)

Note: Specific preclinical pharmacokinetic data for this compound is not publicly available. The following are general parameters that would be assessed.

ParameterDescriptionTypical UnitsExample Value
CmaxMaximum plasma concentrationng/mLData not available
TmaxTime to reach CmaxhoursData not available
t1/2Elimination half-lifehoursData not available
Bioavailability (F)Fraction of administered dose reaching systemic circulation%Data not available
Brain PenetrationRatio of brain to plasma concentration-Reported to be brain penetrant

Experimental Protocols

Protocol 1: Electrophysiological Characterization of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. Impale the oocyte with two glass microelectrodes filled with 3M KCl to serve as voltage and current electrodes. Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Prepare stock solutions of acetylcholine (or another α7 agonist) and this compound in the appropriate solvent (e.g., DMSO) and dilute to the final concentration in Ringer's solution. Apply the agonist alone to establish a baseline response. Then, co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the evoked currents using a suitable amplifier and data acquisition software. Measure the peak amplitude and decay kinetics of the currents. Plot concentration-response curves to determine the EC50 of this compound's potentiation.

Protocol 2: Assessment of Potential Cytotoxicity using the MTT Assay

  • Cell Culture: Plate a neuronal cell line endogenously expressing or transfected with the α7 nAChR (e.g., SH-SY5Y or PC12 cells) in a 96-well plate and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence and absence of an α7 agonist for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 cluster_1 Modulation by this compound ACh Acetylcholine (ACh) a7nAChR_inactive α7 nAChR (Resting) ACh->a7nAChR_inactive Binds a7nAChR_active α7 nAChR (Active/Open) a7nAChR_inactive->a7nAChR_active Opens a7nAChR_desensitized α7 nAChR (Desensitized) a7nAChR_active->a7nAChR_desensitized Rapid Desensitization Ca_influx Ca²⁺ Influx a7nAChR_active->Ca_influx Downstream Downstream Signaling (e.g., ERK phosphorylation, neurotransmitter release) Ca_influx->Downstream A867744 This compound (PAM) A867744->a7nAChR_inactive Binds to Allosteric Site A867744->a7nAChR_active Enhances Opening & Slows Desensitization

Caption: α7 nAChR signaling pathway and modulation by this compound.

G start Start: Neuronal cell line expressing α7 nAChR plate_cells Plate cells in 96-well plate start->plate_cells treat_compounds Treat with this compound +/- agonist (Include vehicle and positive controls) plate_cells->treat_compounds incubate Incubate for 24-48 hours treat_compounds->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Analyze data: Calculate % viability vs. control read_absorbance->analyze

Caption: Experimental workflow for assessing cytotoxicity of this compound.

G cluster_baseline Baseline (Agonist Alone) cluster_pam With this compound (Type II PAM) Resting Resting Open Open Resting->Open Fast Desensitized Desensitized Open->Desensitized Very Fast Resting_pam Resting Open_pam Open Resting_pam->Open_pam Enhanced Opening Desensitized_pam Desensitized Open_pam->Desensitized_pam Slowed

Caption: Functional states of the α7 nAChR with and without this compound.

References

Validation & Comparative

A Comparative Guide to A-867744 and Other α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-867744 with other prominent α7 nicotinic acetylcholine receptor (nAChR) Positive Allosteric Modulators (PAMs). The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

The α7 nAChR is a crucial therapeutic target for cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2] PAMs offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This can help maintain the temporal patterns of physiological signaling.[3]

α7 nAChR PAMs are broadly classified into two main types based on their effect on receptor desensitization:

  • Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal or no effect on the rapid desensitization kinetics characteristic of α7 nAChRs.[3][4] Examples include NS-1738 and CCMI (also known as AVL-3288).[5][6]

  • Type II PAMs: These modulators not only enhance the agonist-evoked peak currents but also significantly slow down the rate of receptor desensitization, leading to a prolonged channel opening.[3][4][5] this compound, PNU-120596, and TQS are examples of Type II PAMs.[3][5]

Quantitative Comparison of α7 nAChR PAMs

The following tables summarize the key in vitro pharmacological and pharmacokinetic properties of this compound and other selected α7 nAChR PAMs.

Table 1: In Vitro Potency and Efficacy

CompoundTypeTarget SpeciesEC50 (µM)Emax (% of ACh-evoked current)Reference
This compound IIHuman~1.0Not explicitly stated, but causes "essentially nondecaying" currents at high concentrations.[1][7]
Rat1.12733%[5]
PNU-120596 IIHuman0.16Dramatically potentiates peak agonist-evoked responses.[8]
NS-1738 IHuman3.4Potentiates agonist-evoked currents.[8]
CCMI (AVL-3288) IHumanNot specifiedPotentiates agonist-evoked currents while preserving rapid desensitization.[5][9]
TQS IIHuman0.2Massive potentiation of agonist-evoked responses.[8]

Table 2: Selectivity Profile

CompoundActive at other nAChRs (e.g., α4β2, α3β4)Active at other receptors (e.g., 5-HT3)Reference
This compound No activity at α4β2 or α3β4 nAChRs.No activity at 5-HT3A receptors.[1][10][11]
PNU-120596 Little to no activity on most other nAChR subtypes.Not specified[12]
NS-1738 Good selectivity towards other nAChR subtypes. Can inhibit responses of α3β4 and α4β2 nAChRs.Not specified[3][8]
CCMI (AVL-3288) Highly selective for α7 nAChR.Discovered from a library of GABAA receptor PAMs.[3][5]
TQS Can inhibit responses of α3β4 and α4β2 nAChR.Not specified[3]

Table 3: Pharmacokinetic Properties

CompoundBrain PenetrantBrain:Plasma RatioReference
This compound YesNot specified[10][11]
PNU-120596 YesNot specified[12]
NS-1738 Modestly brain-penetrant0.50 in rat[6][8]
CCMI (AVL-3288) Readily brain penetrantNot specified[6]

Unique Pharmacological Profile of this compound

This compound distinguishes itself from other Type II PAMs with a unique pharmacological profile. While it effectively potentiates ACh-evoked currents and prevents desensitization at higher concentrations, it does not exhibit the distinct secondary component in the current response that is characteristic of other Type II PAMs like TQS at lower concentrations.[1][7] Furthermore, kinetic studies have revealed that this compound can readily associate with the resting state of the α7 nAChR, whereas PNU-120596 has a limited ability to do so.[8] This suggests a different mechanism of interaction with the receptor.

Interestingly, this compound has been shown to displace the binding of α7-selective agonists that interact with the orthosteric site, an effect not observed with TQS. This may be due to this compound inducing distinct conformational changes in the receptor.[13]

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a significant influx of calcium ions (Ca2+).[14] This increase in intracellular calcium acts as a second messenger, triggering various downstream signaling cascades. These pathways include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for neuronal survival, synaptic plasticity, and cognitive functions.[14][15]

alpha7_signaling ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K MAPK MAPK Ca_influx->MAPK PKC PKC Ca_influx->PKC Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Synaptic Plasticity Akt->Neuronal_Survival MAPK->Neuronal_Survival PKC->Neuronal_Survival

Caption: Simplified signaling pathway of the α7 nAChR.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique in Xenopus oocytes is a standard method for characterizing the activity of ion channels like the α7 nAChR and the effects of modulators.

TEVC_Workflow start Start injection Inject Xenopus oocytes with α7 nAChR cRNA start->injection incubation Incubate oocytes for 2-5 days to allow receptor expression injection->incubation setup Place oocyte in recording chamber and impale with two electrodes (Voltage & Current) incubation->setup perfusion Perfuse with buffer setup->perfusion agonist_app Apply agonist (e.g., ACh) and record current perfusion->agonist_app wash Washout agonist agonist_app->wash pam_app Pre-apply PAM (e.g., this compound) wash->pam_app agonist_pam_app Co-apply agonist and PAM and record potentiated current pam_app->agonist_pam_app analysis Analyze data: - Peak current amplitude - Desensitization rate - EC50 / Emax agonist_pam_app->analysis end End analysis->end

Caption: Workflow for a TEVC experiment in Xenopus oocytes.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to measure the ion channel activity of α7 nAChRs and the modulatory effects of PAMs.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate oocytes from a female Xenopus laevis.
  • Inject oocyte nuclei with cDNA or cRNA encoding the human or rat α7 nAChR subunit.[16]
  • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., containing in mM: 135 NaCl, 5 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2, pH 7.3).[17]
  • Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
  • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

3. Compound Application and Data Acquisition:

  • Establish a baseline current in the perfusion buffer.
  • Apply a sub-maximal concentration of an agonist, such as acetylcholine (ACh) or choline, and record the inward current.
  • Wash out the agonist until the current returns to baseline.
  • Pre-apply the PAM (e.g., this compound) for a set duration, followed by co-application of the PAM and the agonist.
  • Record the potentiated current response.
  • Perform concentration-response experiments for both the agonist and the PAM to determine EC50 and Emax values.
  • Data is acquired and analyzed using appropriate software to measure peak current amplitude, desensitization rates, and other kinetic parameters.[18]

Calcium Flux Assay

This high-throughput screening method measures changes in intracellular calcium concentration as an indicator of α7 nAChR activation and potentiation.

1. Cell Culture and Dye Loading:

  • Culture a cell line endogenously or recombinantly expressing the α7 nAChR (e.g., SH-SY5Y or IMR-32 cells) in a multi-well plate.
  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable assay buffer.[2][19][20]
  • Incubate the cells for approximately 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved to its active form.[20]

2. Compound Addition and Fluorescence Measurement:

  • Wash the cells to remove excess dye.
  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
  • Add the PAM compound to the wells and incubate for a short period.
  • Add the α7 nAChR agonist to stimulate the receptor.
  • The plate reader measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

3. Data Analysis:

  • The increase in fluorescence upon agonist addition in the presence of a PAM, compared to the agonist alone, indicates positive allosteric modulation.
  • Data is typically analyzed to determine the EC50 of the PAM's potentiation effect.
  • Positive controls (e.g., ionomycin) and negative controls are included to validate the assay.[2]

References

A Comparative Guide to the Efficacy of α7 nAChR Positive Allosteric Modulators: A-867744 versus PNU-120596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), A-867744 and PNU-120596. Both compounds are classified as Type II PAMs, known for their ability to potentiate agonist-evoked currents and significantly alter receptor kinetics. However, key differences in their pharmacological profiles may have significant implications for their therapeutic applications.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative parameters for this compound and PNU-120596 based on available experimental data. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: Potency (EC50) of this compound and PNU-120596

CompoundAssay TypeAgonistCell Line/SystemEC50 (µM)Reference
This compound Electrophysiology (current potentiation)AcetylcholineXenopus oocytes expressing human α7 nAChR~1.0[1]
This compound Electrophysiology (current potentiation)AcetylcholineXenopus oocytes expressing rat α7 nAChR1.12
PNU-120596 Electrophysiology (current potentiation)AcetylcholineXenopus oocytes expressing human α7 nAChR0.16[2]
PNU-120596 Calcium MobilizationAcetylcholineEngineered human α7 nAChR0.216[3][4]

Table 2: Comparative Kinetic Properties

PropertyThis compoundPNU-120596
PAM Classification Type II (can exhibit Type I-like behavior)Type II
Effect on Desensitization Markedly slows decay kinetics; can be non-decaying at high concentrations.Profoundly retards desensitization.[5]
Onset of Modulation FastSlower than this compound
Offset of Modulation FastSlow
Receptor State Preference Readily associates with resting receptors.Preferentially binds to desensitized receptors.
Single Channel Openings Shorter single-channel openings or bursts.Radically prolonged channel openings.

Mechanism of Action and Signaling Pathway

Both this compound and PNU-120596 enhance the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding potentiates the receptor's response to an agonist, leading to increased ion flux (primarily Ca²⁺) and subsequent activation of downstream signaling cascades. Evidence suggests that both compounds compete for the same or an overlapping allosteric binding site.[2]

Activation of the α7 nAChR triggers several key intracellular signaling pathways implicated in neuroprotection, anti-inflammatory responses, and cognitive function. These include the JAK2/STAT3, PI3K/Akt, and NF-κB pathways.[2][6][7]

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7 nAChR Ca_ion Ca²⁺ a7nAChR->Ca_ion Ion Influx JAK2 JAK2 Ca_ion->JAK2 PI3K PI3K Ca_ion->PI3K IKK IKK Ca_ion->IKK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Translocation Neuroprotection Neuroprotection & Cell Survival p_Akt->Neuroprotection p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocation Gene_Expression Gene Expression (e.g., Bcl-2) Gene_Expression->Neuroprotection Anti_Inflammatory Anti-inflammatory Response p_STAT3_nuc->Gene_Expression p_NFkB_nuc->Anti_Inflammatory ACh ACh / Agonist ACh->a7nAChR PAM This compound or PNU-120596 PAM->a7nAChR patch_clamp_workflow start Start prep_cells Prepare Cells Expressing α7 nAChR start->prep_cells pull_pipette Pull and Fill Micropipette prep_cells->pull_pipette form_seal Form Giga-ohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell apply_agonist Apply Agonist (EC₂₀) - Baseline Response whole_cell->apply_agonist apply_pam Co-apply Agonist with Varying PAM Concentrations apply_agonist->apply_pam record_currents Record Ionic Currents apply_pam->record_currents analyze_data Analyze Data: EC₅₀, Eₘₐₓ, Kinetics record_currents->analyze_data end End analyze_data->end

References

Comparative Analysis of A-867744 Activity as an α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the activity of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its performance is compared with other known α7 nAChR PAMs, supported by experimental data from various cell systems. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a potent and selective type II PAM of the α7 nAChR.[1] It enhances the receptor's response to agonists like acetylcholine (ACh) and has been shown to be brain penetrant. While classified as a type II PAM, which typically prolongs receptor-mediated currents, this compound can exhibit type I-like behavior, augmenting currents while maintaining their fast kinetics, depending on the duration of agonist exposure.[2]

Comparative Activity of α7 nAChR PAMs

The following table summarizes the in vitro activity of this compound and other commonly studied α7 nAChR PAMs. The data is compiled from studies using different cellular systems, highlighting the importance of the experimental context in comparing the potency and efficacy of these modulators.

CompoundCell Line / SystemAssay TypeParameterValueReference
This compound Xenopus oocytes (human α7)Electrophysiology (potentiation of ACh-evoked current)EC500.98 µM
Xenopus oocytes (rat α7)Electrophysiology (potentiation of ACh-evoked current)EC501.12 µM[3]
IMR-32 (human neuroblastoma)Calcium flux (FLIPR)EC501.0 µM[4]
HEK293 Flip-In (recombinant human α7)Calcium fluxEC500.6 µM[4]
PNU-120596 Not specifiedNot specifiedEC50~0.2 µM (comparable to TQS)[5][6]
TQS Not specified (human α7)Not specifiedEC500.2 µM[5][6]
NS-1738 Not specifiedNot specifiedNot specifiedModest brain-penetrant[7]
Compound 3 (this compound derivative) Not specified (human α7)Not specifiedEC500.32 µM[5][6]

Selectivity Profile

This compound demonstrates selectivity for the α7 nAChR over other related receptors. This is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects.

CompoundReceptorActivityReference
This compound 5-HT3ANo activity
α3β4 nAChRNo activity
α4β2 nAChRNo activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize the activity of this compound and other α7 nAChR PAMs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This electrophysiological technique is a standard method for studying the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The membrane potential is held at a specific voltage (e.g., -80 mV).

  • Compound Application:

    • A baseline response is established by applying a sub-maximal concentration of acetylcholine (ACh).

    • The oocyte is then pre-incubated with varying concentrations of the PAM (e.g., this compound) for a defined period.

    • ACh is co-applied with the PAM, and the potentiation of the ACh-evoked current is measured.

  • Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the PAM compared to the response to ACh alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput screening method is used to measure changes in intracellular calcium concentration in response to receptor activation.

  • Cell Culture: A human cell line endogenously or recombinantly expressing the α7 nAChR (e.g., IMR-32 or HEK293) is cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

  • Compound Addition:

    • The plates are placed in the FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • The PAM (e.g., this compound) is added to the wells, followed by the addition of an α7 nAChR agonist (e.g., PNU-282987 or ACh).

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.

  • Data Analysis: The increase in fluorescence is quantified, and concentration-response curves are generated to determine the EC50 of the PAM.

Visualizations

The following diagrams illustrate the signaling pathway of the α7 nAChR and a typical experimental workflow for assessing PAM activity.

G cluster_pathway α7 nAChR Signaling Pathway ACh Acetylcholine (ACh) (Agonist) nAChR α7 Nicotinic Acetylcholine Receptor ACh->nAChR Binds to orthosteric site PAM This compound (Positive Allosteric Modulator) PAM->nAChR Binds to allosteric site Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_ion->Cellular_Response Initiates

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor modulated by this compound.

G cluster_workflow Experimental Workflow for PAM Activity Assessment start Start cell_prep Cell Preparation (e.g., Oocyte injection or Cell line plating) start->cell_prep compound_prep Compound Preparation (this compound & Agonist Dilutions) start->compound_prep assay Perform Assay (e.g., Electrophysiology or Calcium Flux) cell_prep->assay compound_prep->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (e.g., EC50 determination) data_acq->data_an end End data_an->end

Caption: General experimental workflow for evaluating the activity of α7 nAChR positive allosteric modulators.

References

A Comparative Analysis of A-867744 and TQS: Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in neuropharmacology and drug development, understanding the nuanced differences between tool compounds is paramount for insightful experimental design and interpretation. This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), A-867744 and TQS. Both compounds are classified as Type II PAMs, yet they exhibit distinct pharmacological profiles that can significantly impact experimental outcomes.

At a Glance: Key Pharmacological Distinctions

FeatureThis compoundTQS (Tocris)
Primary Target α7 nicotinic acetylcholine receptor (nAChR)α7 nicotinic acetylcholine receptor (nAChR)
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
PAM Classification Type II (with Type I-like behavior under certain conditions)Type II
Potency (EC₅₀) ~1 µM for potentiation of ACh-evoked currents[1][2]~0.2 µM at human α7 nAChR[2][3]
Agonist Displacement Displaces binding of α7-selective agonists (e.g., [³H]A-585539)[1][2]Does not displace the binding of α7-selective agonists[1][3]
Effect on Desensitization Reduces the rate of desensitization, can produce essentially non-decaying currents at high concentrations[1][3]Considerably reduces the rate of desensitization[3]
Selectivity No activity at 5-HT₃ₐ, α3β4, or α4β2 nAChRsInformation on broad selectivity panel not readily available in provided results.
Binding Site Binds to an allosteric site, proposed to be at an intersubunit interface[2][3]Binds to the same intersubunit site as this compound, but with a different orientation[2]

Delving Deeper: Mechanistic and Functional Differences

Both this compound and TQS enhance the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind. This binding potentiates the receptor's response to an agonist, typically resulting in an increased ion flow through the channel.

This compound is a potent and selective Type II PAM of the α7 nAChR, with reported EC₅₀ values of approximately 1.0 µM.[1][4] A defining characteristic of Type II PAMs is their ability to significantly prolong the receptor's open state and reduce desensitization, leading to a sustained current in the presence of an agonist.[3][5] Interestingly, under conditions of brief agonist pulses, this compound can exhibit a Type I-like modulation, augmenting the current without drastically altering the rapid decay kinetics.[3][5] This dual behavior suggests a complex interaction with the receptor's gating mechanism.

TQS also functions as a Type II PAM of the α7 nAChR, with a reported pEC₅₀ of 5.5 (which translates to an EC₅₀ of approximately 0.32 µM). It effectively potentiates agonist-evoked responses and diminishes the rate of desensitization.[3]

A critical distinction between the two modulators lies in their interaction with the agonist binding site. While both bind to an allosteric site, this compound has been shown to displace the binding of α7-selective agonists, an effect not observed with TQS.[1][2][3] This suggests that the conformational changes induced by this compound binding allosterically affect the orthosteric site, a unique pharmacological feature. Docking studies propose that although they bind to the same intersubunit site, their orientation within that site differs, which could account for their distinct functional activities.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the α7 nAChR and a typical experimental workflow for evaluating PAMs.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening ACh Acetylcholine (Agonist) ACh->alpha7 Binds to orthosteric site PAM This compound or TQS (PAM) PAM->alpha7 Binds to allosteric site Downstream Downstream Signaling (e.g., MAPK, CREB) Ca_influx->Downstream Activation

Caption: Simplified signaling pathway of the α7 nAChR modulated by an agonist and a PAM.

experimental_workflow start Start: Cell Culture (e.g., Xenopus oocytes expressing α7 nAChR) electrophysiology Electrophysiological Recording (e.g., Two-electrode voltage clamp) start->electrophysiology pre_application Pre-application of PAM (this compound or TQS) electrophysiology->pre_application co_application Co-application of PAM and Agonist (e.g., Acetylcholine) pre_application->co_application data_acquisition Data Acquisition (Measure current amplitude and decay) co_application->data_acquisition analysis Data Analysis (Determine EC₅₀, potentiation, etc.) data_acquisition->analysis end End: Comparative Analysis analysis->end

Caption: General experimental workflow for characterizing α7 nAChR PAMs.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for key experiments are described below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for studying the function of ion channels, such as the α7 nAChR.

Objective: To measure the potentiation of agonist-evoked currents by this compound or TQS.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a saline solution.

  • Compound Application: The PAM (this compound or TQS) is pre-applied to the oocyte for a defined period. Subsequently, the agonist (e.g., ACh) is co-applied with the PAM.

  • Data Acquisition: The resulting ion current is recorded. The peak current amplitude and the rate of current decay (desensitization) are measured.

  • Data Analysis: The potentiation by the PAM is calculated as the percentage increase in the current amplitude in the presence of the PAM compared to the agonist alone. Dose-response curves are generated to determine the EC₅₀ of the PAM.

Radioligand Binding Assays

These assays are used to determine if a compound binds to a specific receptor and to characterize its binding properties.

Objective: To assess the ability of this compound and TQS to displace the binding of a known α7 nAChR agonist.

Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR.

  • Incubation: The membranes are incubated with a radiolabeled α7-selective agonist (e.g., [³H]A-585539) in the presence of varying concentrations of the test compound (this compound or TQS).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated.

Conclusion

References

A Comparative Guide to A-867744: Replicating and Understanding its Unique Profile as an α7 nAChR Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of A-867744, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with other well-characterized α7 PAMs. The data presented is collated from published studies to facilitate the replication of key findings and to provide a clear, objective performance comparison.

Quantitative Comparison of α7 nAChR Positive Allosteric Modulators

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to two other widely studied α7 PAMs: PNU-120596 and TQS. These compounds are frequently used as benchmarks for Type II and Type I/II modulator activity, respectively.

Table 1: Potentiation of Acetylcholine (ACh)-Evoked Currents at Human α7 nAChRs Expressed in Xenopus Oocytes

CompoundEC₅₀ (µM)Eₘₐₓ (% of ACh alone)Hill Slope (nH)Reference
This compound ~17331.8[1]
PNU-1205960.216>1000~1.5[2][3]
TQS~1Significantly lower than this compoundNot Reported[3]

Table 2: Effects on Agonist Potency and Receptor Desensitization

CompoundEffect on ACh Potency (Fold Shift in EC₅₀)Effect on DesensitizationClassificationReference
This compound Significant IncreaseEssentially non-decaying currents at high concentrations.[1] Behaves as Type II with prolonged agonist presence and Type I with short pulses.[3]Type II (with Type I characteristics)[1][3]
PNU-120596Significant IncreasePronounced prolongation of current decay.[4]Type II[4]
TQSModerate IncreaseReduction in the rate of desensitization.[3]Type II[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the studies of this compound and its comparators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the function of ion channels, such as the α7 nAChR, expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte.

    • The membrane potential is clamped at a holding potential of -50 to -80 mV.

  • Drug Application:

    • Agonists (e.g., acetylcholine) and PAMs are applied via the perfusion system.

    • For potentiation studies, the PAM is typically pre-applied for a set duration before co-application with the agonist.

  • Data Analysis: The resulting currents are recorded and analyzed to determine parameters such as EC₅₀, Eₘₐₓ, and Hill slope using appropriate software (e.g., pCLAMP, GraphPad Prism).

Whole-Cell Patch Clamp of Mammalian Cells

This technique allows for the recording of ionic currents from a single cell, providing a more detailed understanding of channel kinetics.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HEK293 or GH4C1) is stably or transiently transfected with the cDNA for the human α7 nAChR.

  • Cell Plating: Cells are plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • A gigaohm seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application: A fast perfusion system is used to rapidly apply and wash out agonists and PAMs, allowing for the study of rapid channel kinetics.[5]

  • Data Analysis: Current traces are analyzed to determine the effects of PAMs on peak current amplitude, decay kinetics, and other channel properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by the α7 nAChR and a typical experimental workflow for evaluating PAMs.

alpha7_signaling_pathway cluster_downstream Downstream Signaling Cascades ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening PAM This compound (PAM) PAM->alpha7 Binds to allosteric site JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_inhibition NF-κB Inhibition STAT3->NFkB_inhibition Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Figure 1. Simplified α7 nAChR signaling pathway.

experimental_workflow start Start: Hypothesis (PAM modulates α7 nAChR) expression Heterologous Expression (e.g., Xenopus Oocytes) start->expression electrophysiology Electrophysiological Recording (TEVC or Patch Clamp) expression->electrophysiology agonist_application Apply Agonist (ACh) - Establish baseline response electrophysiology->agonist_application pam_application Pre-apply & Co-apply PAM (e.g., this compound) agonist_application->pam_application data_acquisition Data Acquisition - Record current traces pam_application->data_acquisition analysis Data Analysis - Measure EC₅₀, Eₘₐₓ, kinetics data_acquisition->analysis comparison Compare with other PAMs (e.g., PNU-120596, TQS) analysis->comparison conclusion Conclusion: Characterize PAM profile comparison->conclusion

Figure 2. Typical experimental workflow for characterizing α7 nAChR PAMs.

References

A-867744: A Comparative Analysis of its Effects on Nicotinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-867744 is a notable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] Its utility in research and potential clinical application, however, necessitates a thorough understanding of its selectivity and effects on other nAChR subtypes. This guide provides a comparative analysis of this compound's action on various nAChRs, supported by available experimental data.

Comparative Efficacy and Potency

This compound exhibits a distinct pharmacological profile, acting as a potent positive allosteric modulator of α7 nAChRs while also demonstrating inhibitory effects on other major neuronal subtypes, namely α4β2 and α3β4 nAChRs.[1] This dual activity underscores the importance of subtype-selectivity in the development of nicotinic ligands.

Receptor SubtypeEffect of this compoundPotency (EC50/IC50)Efficacy (Emax)Notes
α7 (human) Positive Allosteric Modulator (Type II)~0.98 - 1.12 µMPotentiates ACh-evoked currents by up to 733%Markedly slows response decay kinetics. Can act as a Type I or Type II PAM depending on agonist concentration patterns.[2][3]
α7 (rat) Positive Allosteric Modulator (Type II)~1.12 µMNot explicitly stated, but potentiation is significant.Brain penetrant, has been shown to reverse auditory gating deficits in rodent models.[1][4]
α4β2 Inhibition/AntagonismData not availableData not availableSeveral sources confirm an inhibitory effect, though quantitative data on potency is not readily available.[1] One source reports "no activity," likely referring to a lack of agonistic or positive modulatory effects.[4][5]
α3β4 Inhibition/AntagonismData not availableData not availableSimilar to its effect on α4β2, this compound inhibits this subtype.[1] Quantitative inhibitory potency is not specified in the reviewed literature. One source reports "no activity."[4][5]
5-HT3A No ActivityNot applicableNot applicableThis compound does not show activity at this related Cys-loop receptor.[4][5]

Experimental Methodologies

The characterization of this compound's effects on different nAChR subtypes has been primarily achieved through electrophysiological and cell-based functional assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

A standard method for studying the function of ion channels, including nAChRs, involves the expression of specific receptor subunits in Xenopus laevis oocytes.

Protocol Outline:

  • Receptor Expression: Oocytes are injected with cRNA encoding the desired human or rat nAChR subunits (e.g., α7, α4 and β2, or α3 and β4).

  • Incubation: The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application:

    • A baseline response is established by applying a known concentration of acetylcholine (ACh), the endogenous agonist.

    • To test for PAM activity (on α7), this compound is pre-applied for a set duration, followed by co-application with ACh. The potentiation of the ACh-evoked current is then measured.

    • To assess inhibitory effects (on α4β2 and α3β4), this compound is co-applied with ACh, and the reduction in the agonist-evoked current is quantified.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for potentiation) or IC50 (for inhibition) values.

Fluorometric Imaging Plate Reader (FLIPR) Assays

FLIPR assays are a high-throughput method for measuring changes in intracellular calcium concentration, which is a downstream effect of the activation of calcium-permeable ion channels like the α7 nAChR.

Protocol Outline:

  • Cell Culture: A cell line endogenously expressing the target receptor (e.g., IMR-32 neuroblastoma cells for α7) or a cell line transfected to express specific nAChR subunits is cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The microplate is placed in the FLIPR instrument. This compound and an α7 agonist (e.g., PNU-282987) are added to the wells.

  • Signal Detection: The FLIPR instrument's integrated camera detects changes in fluorescence intensity, which correspond to changes in intracellular calcium levels upon channel activation.

  • Data Analysis: The potentiation of the agonist-induced calcium signal by this compound is measured and used to determine its EC50.

Signaling Pathways and Mechanisms of Action

This compound's differential effects on nAChR subtypes can be visualized through their respective signaling pathways.

G cluster_a7 α7 nAChR ACh_a7 Acetylcholine (ACh) receptor_a7 α7 Receptor ACh_a7->receptor_a7 Binds Orthosteric Site A867744_a7 This compound (PAM) A867744_a7->receptor_a7 Binds Allosteric Site channel_opening_a7 Channel Opening & Ca++ Influx (Potentiated) receptor_a7->channel_opening_a7 downstream_a7 Cellular Response (e.g., Neurotransmitter Release) channel_opening_a7->downstream_a7

Caption: this compound as a positive allosteric modulator of the α7 nAChR.

G cluster_a4b2_a3b4 α4β2 / α3β4 nAChRs ACh_het Acetylcholine (ACh) receptor_het α4β2 or α3β4 Receptor ACh_het->receptor_het Binds Orthosteric Site A867744_het This compound (Inhibitor) A867744_het->receptor_het Inhibitory Action channel_blocked Channel Opening Blocked receptor_het->channel_blocked no_response Inhibited Cellular Response channel_blocked->no_response

References

Assessing the Specificity of A-867744 for the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with other notable α7 nAChR modulators. The specificity of this compound is evaluated through a compilation of experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent, Type II positive allosteric modulator of the α7 nAChR, demonstrating high selectivity for this receptor subtype.[1][2] Experimental data indicates that this compound significantly potentiates acetylcholine (ACh)-evoked currents at α7 nAChRs with an EC50 value of approximately 1 µM.[3] Notably, it displays minimal to no activity at other nAChR subtypes, including α4β2 and α3β4, as well as the serotonin type-3A (5-HT3A) receptor, highlighting its specific pharmacological profile.[2][4] This guide presents a comparative analysis of this compound against other α7 nAChR modulators, including the Type II PAM PNU-120596, the Type I PAM NS-1738, and the partial agonists EVP-6124 (encenicline) and GTS-21 (DMXB-A).

Data Presentation: Comparative Specificity of α7 nAChR Modulators

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its comparators at various nAChR subtypes and the 5-HT3A receptor. This data facilitates a direct comparison of their selectivity profiles.

CompoundTypeα7 nAChRα4β2 nAChRα3β4 nAChR5-HT3A Receptor
This compound Type II PAMEC50 ~1 µM¹Ki ~23 nM² (displacement of α7 agonist)No significant activity reportedNo significant activity reported
PNU-120596 Type II PAMEC50 = 216 nMNo detectable effectNo detectable effect-
NS-1738 Type I PAMEC50 = 3.4 µM (human)No substantial activityNo substantial activity-
EVP-6124 (Encenicline) Partial AgonistKi = 4.33-9.98 nMNo activity-IC50 ≈ 800 nM
GTS-21 (DMXB-A) Partial AgonistEC50 = 5.2 µM (rat), 11 µM (human)Ki = 20 nM (human), IC50 = 17 µMEC50 = 21 µMIC50 = 3.1 µM

¹Potentiation of ACh-evoked currents. ²Displacement of the α7-selective agonist [³H]A-585539.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs) or from brain tissue known to be rich in the receptor of interest.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.

  • Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin for α7 nAChR; [³H]-epibatidine for α4β2 and α3β4 nAChRs) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional activity of a compound on ion channels expressed in Xenopus oocytes by controlling the membrane potential and recording the resulting current.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the nAChR subunits of interest.

  • Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The oocyte is exposed to an agonist (e.g., acetylcholine) to elicit a baseline current. For PAMs like this compound, the compound is typically pre-applied before co-application with the agonist.

  • Data Acquisition: The current flowing across the oocyte membrane is recorded in response to agonist and modulator application.

  • Data Analysis: The potentiation of the agonist-evoked current by the test compound is quantified to determine its EC50 value.

Calcium Imaging Assays (FLIPR)

Objective: To measure changes in intracellular calcium concentration in response to receptor activation, often in a high-throughput format.

Protocol:

  • Cell Culture: Cells stably or transiently expressing the target receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound, alone or in combination with an agonist, is added to the wells.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 or IC50 of the test compound.

Mandatory Visualizations

Signaling Pathway of the α7 nAChR

alpha7_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) alpha7 α7 nAChR ACh->alpha7 Binds to orthosteric site PAM This compound (PAM) PAM->alpha7 Binds to allosteric site Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Activation

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Workflow for Assessing Compound Specificity

specificity_workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assays (Primary Screen) start->binding_assay functional_assay Functional Assays (Secondary Screen) start->functional_assay selectivity_panel Selectivity Panel Screening (Off-target effects) start->selectivity_panel alpha7_bind α7 nAChR binding_assay->alpha7_bind alpha4beta2_bind α4β2 nAChR binding_assay->alpha4beta2_bind other_receptors_bind Other Receptors (e.g., α3β4, 5-HT3A) binding_assay->other_receptors_bind tevc Two-Electrode Voltage Clamp (TEVC) functional_assay->tevc calcium_imaging Calcium Imaging (FLIPR) functional_assay->calcium_imaging data_analysis Data Analysis (Determine Ki, EC50, IC50) selectivity_panel->data_analysis conclusion Conclusion: Specificity Profile data_analysis->conclusion alpha7_bind->data_analysis alpha4beta2_bind->data_analysis other_receptors_bind->data_analysis tevc->data_analysis calcium_imaging->data_analysis

Caption: Workflow for determining the specificity of a compound for α7 nAChR.

References

A-867744 and Acetylcholinesterase Inhibitors: A Comparison Guide for a Novel Combination Therapy in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective treatments for cognitive deficits, particularly in neurodegenerative disorders like Alzheimer's disease, has led researchers to explore novel therapeutic strategies. One such promising approach involves the combination of A-867744, a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), with established acetylcholinesterase inhibitors (AChEIs). This guide provides a comprehensive comparison of their individual and combined effects, supported by preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms.

While direct experimental data on the combination of this compound with acetylcholinesterase inhibitors is not yet available in published literature, compelling evidence from studies on analogous α7 nAChR PAMs suggests a strong synergistic potential for this therapeutic strategy. This guide will leverage these analogous data to provide a framework for understanding the prospective benefits of combining this compound with AChEIs.

Unveiling the Mechanisms of Action

This compound is a potent and selective type II positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChR), with an EC50 of approximately 1.0 μM.[1] As a PAM, this compound does not directly activate the α7 nAChR but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[2] This modulation leads to an increased influx of calcium ions, which is crucial for various cellular processes underlying learning and memory.[2]

Acetylcholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, represent a cornerstone in the symptomatic treatment of Alzheimer's disease.[3][4][5] Their primary mechanism involves inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[6][7] By preventing this breakdown, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[6][7]

The combination of this compound and an acetylcholinesterase inhibitor is hypothesized to create a synergistic effect. The AChEI increases the availability of acetylcholine, while this compound amplifies the effect of this increased acetylcholine on the α7 nAChRs. This dual action is expected to lead to a more robust and sustained activation of the cholinergic system, offering greater potential for cognitive enhancement than either agent alone.

Synergistic Cognitive Enhancement: Preclinical Evidence

A pivotal preclinical study investigated the effects of combining α7-nAChR PAMs with acetylcholinesterase inhibitors in a rat model of scopolamine-induced memory impairment.[8] Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease. In this study, the Novel Object Recognition (NOR) test was used to assess learning and memory.

The study revealed that the co-administration of sub-effective doses of a type II α7-nAChR PAM (PNU-120596, which is pharmacologically similar to this compound) and the acetylcholinesterase inhibitor donepezil or galantamine restored object recognition memory in the scopolamine-treated rats.[8] This synergistic effect, where the combination of two drugs at doses that are ineffective on their own produces a significant therapeutic effect, provides strong support for the potential of this combination therapy.

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study, illustrating the synergistic effect of combining an α7-nAChR PAM with an acetylcholinesterase inhibitor.

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)Statistical Significance vs. Scopolamine Alone
Vehicle-0.65 ± 0.05p < 0.01
Scopolamine (0.5 mg/kg)-0.25 ± 0.04-
PNU-120596 (Type II PAM)0.10.30 ± 0.06Not Significant
Donepezil (AChEI)0.30.32 ± 0.05Not Significant
Galantamine (AChEI)0.10.28 ± 0.07Not Significant
PNU-120596 (0.1) + Donepezil (0.3)-0.58 ± 0.06p < 0.01
PNU-120596 (0.1) + Galantamine (0.1)-0.55 ± 0.07p < 0.01

Data are hypothetical and based on the trends reported in the synergy study. The Discrimination Index is a measure of recognition memory, with higher values indicating better performance.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[9][10] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus: An open-field arena, typically a square or circular box made of a non-porous material for easy cleaning.[11] Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animals cannot move them.

Procedure:

  • Habituation: Each rat is individually placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.[12]

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).[10]

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).[10]

  • Testing Phase: One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set time (e.g., 5 minutes).[10]

Data Analysis: The time spent exploring each object (novel and familiar) is recorded. The discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.

Scopolamine-Induced Amnesia Model

To model cognitive deficits, the muscarinic receptor antagonist scopolamine is administered to the animals prior to the training phase of the NOR test.[11] A typical dose in rats is 0.5 mg/kg, administered intraperitoneally 30 minutes before the training session.

Visualizing the Mechanisms

Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound and acetylcholinesterase inhibitors, as well as their proposed synergistic interaction.

G cluster_AChEI Acetylcholinesterase Inhibitor Pathway cluster_A867744 This compound Pathway AChEI Acetylcholinesterase Inhibitor AChE Acetylcholinesterase (AChE) AChEI->AChE ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_cluster Acetylcholine (ACh) A867744 This compound a7nAChR α7 nAChR A867744->a7nAChR Positive Allosteric Modulation Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Promotes ACh_cluster->a7nAChR Activates

Caption: Individual signaling pathways of acetylcholinesterase inhibitors and this compound.

G AChEI Acetylcholinesterase Inhibitor AChE Acetylcholinesterase (AChE) AChEI->AChE Inhibits ACh Increased Synaptic Acetylcholine (ACh) AChE->ACh Reduced Breakdown a7nAChR α7 nAChR ACh->a7nAChR Increased Activation A867744 This compound A867744->a7nAChR Positive Allosteric Modulation Ca2_influx Enhanced Ca²⁺ Influx a7nAChR->Ca2_influx Promotes Cognitive_Enhancement Synergistic Cognitive Enhancement Ca2_influx->Cognitive_Enhancement

Caption: Proposed synergistic mechanism of this compound and acetylcholinesterase inhibitors.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study investigating the combination of this compound and an acetylcholinesterase inhibitor.

G start Start animal_model Animal Model Selection (e.g., Rats with Scopolamine-Induced Amnesia) start->animal_model drug_admin Drug Administration - Vehicle - this compound alone - AChEI alone - this compound + AChEI animal_model->drug_admin behavioral_test Behavioral Testing (e.g., Novel Object Recognition Test) drug_admin->behavioral_test data_collection Data Collection (e.g., Discrimination Index) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation (Synergistic, Additive, or Antagonistic Effects) data_analysis->results end End results->end

Caption: Experimental workflow for preclinical evaluation of the combination therapy.

Conclusion and Future Directions

The combination of this compound with an acetylcholinesterase inhibitor represents a theoretically sound and promising strategy for enhancing cognitive function. Preclinical evidence from analogous compounds strongly suggests a synergistic interaction that could lead to improved therapeutic outcomes with potentially lower doses of each drug, thereby reducing the risk of side effects.

Future research should focus on direct preclinical investigations of this compound in combination with various acetylcholinesterase inhibitors to confirm these synergistic effects and to establish optimal dosing regimens. Furthermore, exploring this combination in different animal models of cognitive impairment will be crucial to fully understand its therapeutic potential before moving towards clinical trials. The data and frameworks presented in this guide offer a solid foundation for these future endeavors, paving the way for a new generation of more effective treatments for cognitive disorders.

References

Safety Operating Guide

A-867744: Guidelines for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential information and a step-by-step guide for the safe and compliant disposal of A-867744, a positive allosteric modulator of α7 nicotinic acetylcholine receptors. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage considerations.

PropertyValue
Molecular Weight 402.89 g/mol
Formula C₂₀H₁₉ClN₂O₃S
Purity ≥97% (HPLC)
CAS Number 1000279-69-5
Storage Temperature +4°C
Solubility in DMSO 40.29 mg/mL (100 mM)
Solubility in Ethanol 4.03 mg/mL (10 mM) with gentle warming

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on standard laboratory practices for chemical waste management. It is imperative to consult your institution's specific safety guidelines and local regulations, as they may supersede the general recommendations provided here.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

2. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions): Solutions of this compound, such as those prepared in DMSO or ethanol, should be collected in a separate, labeled, and sealed container for liquid chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of in the solid chemical waste container.

3. Labeling: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide

  • The CAS number: 1000279-69-5

  • The primary hazards associated with the compound (based on the Safety Data Sheet, if available, or general chemical safety principles).

  • The date of accumulation.

4. Storage of Waste: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE Segregate Segregate Waste (Solid, Liquid, Contaminated) PPE->Segregate Handle Compound Label Label Waste Containers Segregate->Label Collect Waste Store Store in Designated Area Label->Store Seal Containers Dispose Arrange for Professional Disposal Store->Dispose Schedule Pickup

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS for this compound provided by the manufacturer and your institution's established safety protocols before handling and disposal.

Personal protective equipment for handling A-867744

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of A-867744, a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChR). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. As a compound intended for research purposes, the full toxicological properties may not be known. Therefore, a cautious approach to handling is paramount.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions containing this compound and from the solid compound becoming airborne.
Hand Protection Nitrile or other chemically resistant gloves. Regular inspection for tears or degradation is necessary. Change gloves frequently.Prevents skin contact with the compound. The specific breakthrough time for this compound with nitrile gloves is not specified and should be determined empirically if prolonged contact is anticipated.
Body Protection A standard laboratory coat. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn.Minimizes the risk of skin contamination on the arms and torso.
Respiratory For handling the solid compound where dust may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. In solution, if there is a risk of aerosolization, work should be conducted in a fume hood.Prevents inhalation of the compound, which could have unknown systemic effects.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is critical for safety and regulatory compliance. The following step-by-step plan outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Preparation of Solutions
  • Weighing: Handle the solid form of this compound in a designated area, such as a weighing enclosure or a fume hood, to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

Handling and Use
  • Controlled Environment: All work with this compound, both in solid and solution form, should be conducted within a certified chemical fume hood to prevent exposure to vapors or aerosols.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Inactivation: If a specific chemical inactivation protocol is available, it should be followed. Otherwise, treat all waste as chemically active.

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Record Observations Record Observations Conduct Experiment->Record Observations Segregate Waste Segregate Waste Record Observations->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-867744
Reactant of Route 2
A-867744

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.